molecular formula C12H21NO4S B8005713 Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate CAS No. 937282-79-6

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Katalognummer: B8005713
CAS-Nummer: 937282-79-6
Molekulargewicht: 275.37 g/mol
InChI-Schlüssel: SNNFLRDFJJCFJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

937282-79-6

Molekularformel

C12H21NO4S

Molekulargewicht

275.37 g/mol

IUPAC-Name

propan-2-yl 3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoate

InChI

InChI=1S/C12H21NO4S/c1-10(2)17-12(14)5-4-11-6-8-13(9-7-11)18(3,15)16/h4-5,10-11H,6-9H2,1-3H3

InChI-Schlüssel

SNNFLRDFJJCFJQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C

Isomerische SMILES

CC(C)OC(=O)/C=C/C1CCN(CC1)S(=O)(=O)C

Kanonische SMILES

CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Compound: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or readily available experimental data for a compound with the precise name "Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate." This suggests that this molecule may be a novel chemical entity or not widely documented in public domains. Therefore, this guide is constructed based on a logical, putative structure derived from its systematic name. The synthetic protocols, properties, and potential applications discussed herein are based on established principles of organic chemistry and analogy to structurally related compounds.

Introduction

This technical guide provides a comprehensive overview of the putative molecule, Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. Acrylate derivatives are a significant class of compounds in medicinal chemistry and materials science, often utilized as Michael acceptors or for polymerization. The incorporation of a sulfonylpiperidine moiety introduces a functional group with potential for specific biological interactions and modulation of physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, expected properties, and potential therapeutic applications.

Chemical Structure and CAS Number

Based on the systematic name, the proposed chemical structure for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is as follows:

Chemical Structure:

A 2D representation of the structure is provided below:

Chemical Structure of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

CAS Number: Not available. As this compound is not found in major chemical registries, a CAS number has not been assigned.

Proposed Synthesis Pathway

The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can be logically approached through a multi-step process. A plausible synthetic route would involve the initial preparation of the key intermediate, 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid, followed by its esterification with isopropanol.

Synthesis of 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid

This intermediate can be synthesized from commercially available starting materials. A common method for the formation of α,β-unsaturated carboxylic acids is the Horner-Wadsworth-Emmons reaction.

Diagram of the Proposed Synthesis of the Acrylic Acid Intermediate:

Synthesis 1-(methylsulfonyl)piperidine-4-carbaldehyde 1-(methylsulfonyl)piperidine-4-carbaldehyde 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid 1-(methylsulfonyl)piperidine-4-carbaldehyde->3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid  Triethyl phosphonoacetate, NaH, THF

Caption: Proposed Horner-Wadsworth-Emmons reaction for the synthesis of the acrylic acid intermediate.

Experimental Protocol:

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triethyl phosphonoacetate (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Aldehyde Condensation: The reaction mixture is cooled back to 0 °C, and a solution of 1-(methylsulfonyl)piperidine-4-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: Upon completion, the reaction is carefully quenched by the addition of water. The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This is followed by the addition of a strong base (e.g., 2M NaOH) to hydrolyze the resulting ethyl ester to the carboxylic acid. The mixture is stirred at room temperature or gently heated to drive the hydrolysis.

  • Isolation and Purification: After hydrolysis, the aqueous solution is acidified again with 1M HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification to Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

The final step is the esterification of the acrylic acid intermediate with isopropanol. A common and effective method for this transformation is the Fischer-Speier esterification.

Diagram of the Esterification Step:

Esterification 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate 3-(1-(methylsulfonyl)piperidin-4-yl)acrylic acid->Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate  Isopropanol, H2SO4 (cat.), Toluene, Heat

Unraveling the In Vitro Mechanism of Action of a Novel Acrylate Compound: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a novel chemical entity with potential therapeutic applications. Its unique structure, combining an isopropyl acrylate group, a piperidine core, and a methylsulfonyl moiety, suggests a range of possible biological activities. The acrylate group, a known Michael acceptor, raises the possibility of covalent interactions with biological targets. The piperidine scaffold is a common feature in a variety of bioactive molecules, including those targeting the central nervous system and various enzymes. The methylsulfonyl group can significantly influence the compound's physicochemical properties, such as solubility and its ability to act as a hydrogen bond acceptor.

Given the novelty of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, this technical guide presents a comprehensive, hypothesis-driven in vitro research plan to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a structured approach to characterizing the compound's biological activity, from initial target identification to detailed pathway analysis.

Postulated Mechanisms of Action Based on Structural Features

The chemical structure of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate allows for several plausible mechanisms of action that warrant investigation:

  • Covalent Enzyme Inhibition: The α,β-unsaturated carbonyl system of the acrylate moiety makes it a potential Michael acceptor. This suggests that the compound could act as an irreversible or covalent inhibitor by forming a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of target enzymes. Many anticancer agents utilize this mechanism.[1]

  • Receptor or Transporter Modulation: The piperidine ring is a well-established pharmacophore found in numerous CNS-active drugs and other therapeutic agents. It is possible that this compound could interact with G-protein coupled receptors (GPCRs) or neurotransmitter transporters, such as the dopamine transporter.[2]

  • Kinase Inhibition: While not a classic kinase inhibitor scaffold, the overall structure could potentially fit into the ATP-binding pocket of certain kinases. The methylsulfonyl group could form key hydrogen bonds that stabilize the interaction.

  • Modulation of Inflammatory Pathways: Acrylate-containing compounds have been investigated for their effects on immune responses.[3] It is conceivable that this molecule could modulate inflammatory signaling pathways, for instance, by affecting cytokine production or the activity of key inflammatory enzymes.

Proposed In Vitro Experimental Plan

A systematic and tiered approach is recommended to efficiently and accurately determine the in vitro mechanism of action.

Tier 1: Broad-Based Target Identification and Cellular Phenotyping

The initial phase focuses on broad screening to identify potential molecular targets and to observe the compound's general effects on cells.

  • High-Throughput Phenotypic Screening: The "Cell Painting" assay is a powerful tool for unbiased phenotypic profiling.[4] By staining multiple cellular organelles and components, it can reveal a wide range of cellular effects and compare the compound's morphological profile to a library of reference compounds with known mechanisms of action.

  • Broad-Panel Target Screening:

    • Kinase Panel: Screen against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM) to identify any potential kinase targets.

    • GPCR Panel: A binding assay panel for a broad range of GPCRs to identify any receptor interactions.

    • Transporter Panel: Screen against a panel of key neurotransmitter and other transporters.[2]

  • General Cytotoxicity Assessment: Determine the compound's effect on the viability of various human cell lines (e.g., a panel of cancer cell lines and a non-malignant cell line) to establish a working concentration range and to identify potential anti-proliferative effects.[5]

Tier 2: Target Validation and Initial Mechanistic Assays

Once initial hits are identified from Tier 1, the next step is to validate these targets and begin to understand the nature of the interaction.

  • Dose-Response Assays: For any confirmed hits from the panel screens, perform full dose-response curves to determine the IC50 (for enzyme inhibition) or Ki (for receptor binding) values.

  • Mode of Inhibition Studies: For any validated enzyme targets, it is crucial to determine the mode of inhibition.

    • Reversibility Assays: Dialysis or jump-dilution experiments can ascertain whether the inhibition is reversible or irreversible.

    • Mechanism of Action Studies (for reversible inhibitors): Substrate competition assays (varying both inhibitor and substrate concentrations) can distinguish between competitive, non-competitive, and uncompetitive inhibition.

    • Covalent Binding Studies (for irreversible inhibitors): Mass spectrometry can be used to identify the specific amino acid residue that the compound covalently modifies.

Tier 3: Cellular Pathway Analysis and Functional Assays

This phase aims to connect the molecular target engagement to a cellular response.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or nanoBRET assays can be used to confirm that the compound engages its target within a cellular context.

  • Downstream Signaling Analysis:

    • Western Blotting: If a kinase or a receptor in a known signaling pathway is identified as a target, Western blotting can be used to measure the phosphorylation status or expression levels of key downstream proteins. For example, if an upstream kinase in the MAPK pathway is inhibited, a decrease in phosphorylated ERK would be expected.

    • Reporter Gene Assays: For targets that regulate transcription factors, reporter gene assays can quantify the functional consequences of target engagement.

  • Functional Cellular Assays: The choice of assay will depend on the identified target.

    • If the target is a kinase involved in cell cycle progression: Cell cycle analysis by flow cytometry should be performed to see if the compound induces arrest at a specific phase (e.g., G2/M).[1]

    • If the target is involved in apoptosis: Assays for caspase activation (e.g., caspase-3/7 activity) or Annexin V staining should be conducted.

    • If the target is a neurotransmitter transporter: A neurotransmitter uptake assay using radiolabeled or fluorescent substrates in cells expressing the transporter would be appropriate.[2]

    • If the compound shows broad cytotoxic activity against cancer cells: Further investigation into the mechanism of cell death (apoptosis, necrosis, etc.) is warranted.

Data Interpretation and Pathway Mapping

The data from these three tiers should be integrated to construct a comprehensive model of the compound's mechanism of action. For example, if the compound is identified as a covalent inhibitor of a specific kinase in Tier 1 and 2, and in Tier 3 it is shown to decrease the phosphorylation of a known substrate of that kinase in cells, leading to G2/M cell cycle arrest and subsequent apoptosis, a clear mechanistic pathway can be established.

Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Resazurin-Based Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 20 µg/mL and incubate for 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of the compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target phospho-protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the phospho-protein signal.

Visualizations

Proposed Experimental Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Cellular & Functional Analysis cluster_3 Mechanism of Action phenotypic_screening Phenotypic Screening (Cell Painting) dose_response Dose-Response Curves (IC50/Ki Confirmation) phenotypic_screening->dose_response Identifies phenotype target_screening Broad Target Panel Screening (Kinases, GPCRs, Transporters) target_screening->dose_response Identifies potential hits cytotoxicity General Cytotoxicity (IC50 Determination) cytotoxicity->dose_response Provides concentration range moi Mode of Inhibition Studies (Reversibility, Kinetics) dose_response->moi target_engagement Cellular Target Engagement (CETSA, nanoBRET) dose_response->target_engagement covalent Covalent Binding Analysis (Mass Spectrometry) moi->covalent If irreversible moa Elucidated Mechanism of Action moi->moa signaling Downstream Signaling (Western Blot, Reporter Assays) target_engagement->signaling functional Functional Cellular Assays (Cell Cycle, Apoptosis, Uptake) signaling->functional functional->moa

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway

G Compound Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate TargetKinase Target Kinase X Compound->TargetKinase Covalent Inhibition pSubstrate p-Substrate Y TargetKinase->pSubstrate Phosphorylation Substrate Substrate Y Substrate->pSubstrate DownstreamEffector Downstream Effector Z pSubstrate->DownstreamEffector Activation CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: A hypothetical signaling pathway illustrating covalent kinase inhibition.

References

  • Screening of Oligomeric (Meth)acrylate Vaccine Adjuvants Synthesized via Catalytic Chain Transfer Polymerization. MDPI.
  • Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. Journal of Materials Chemistry B (RSC Publishing).
  • The Effects of Isopropyl Methylphosphono-Fluoridate (IMPF) Poisoning on Tumor Growth and Angiogenesis in BALB/C Mice. PMC.
  • Synthesis of 3-aroyl-4-aryl-1-isopropylamino-4-piperidinols and Evaluation of the Cytotoxicities of the Compounds Against Human Hepatoma and Breast Cancer Cell Lines. PubMed.
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One.
  • Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. PMC.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing.
  • (PDF) Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening. ResearchGate.

Sources

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic assembly of privileged scaffolds is essential for optimizing both pharmacodynamics and pharmacokinetics. Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6) is a highly versatile chemical intermediate utilized in the synthesis of complex therapeutics, including G-protein-coupled receptor (GPCR) modulators and protease inhibitors.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the structural causality behind its design, and a validated synthetic methodology. By bridging molecular theory with practical laboratory application, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Molecular Identity & Physicochemical Properties

Understanding the baseline physicochemical profile of an intermediate is critical for predicting its behavior in downstream reactions and its influence on the final active pharmaceutical ingredient (API). The properties of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate are summarized below:

PropertyValueClinical / Synthetic Relevance
Chemical Name Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylateStandard IUPAC nomenclature.
CAS Registry Number 937282-79-6 [1]Unique identifier for sourcing and patent mapping.
Molecular Formula C₁₂H₂₁NO₄SDefines elemental composition.
Molecular Weight 275.36 g/mol Optimal for maintaining a low final API weight (Lipinski's Rule of 5).
Exact Mass 275.1192 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4 (2 from ester, 2 from sulfonyl)Facilitates target engagement via backbone amide interactions.
Rotatable Bonds 5Balances molecular flexibility with entropic penalty upon binding.
Topological Polar Surface Area ~68.8 ŲPredicts excellent oral bioavailability and cellular penetration.

Structural Mechanics & Causality in Design

The architecture of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is not arbitrary; each moiety serves a specific mechanistic purpose in medicinal chemistry [2]:

  • The Piperidine Core: Piperidine is a ubiquitous, privileged scaffold in pharmacology. It provides a rigid, three-dimensional spatial arrangement that projects substituents into distinct binding pockets.

  • The Methylsulfonyl Group (-SO₂CH₃): Unsubstituted piperidines often suffer from high basicity (pKa ~10-11), leading to off-target hERG channel liabilities (cardiotoxicity) and poor metabolic stability. The electron-withdrawing methylsulfonyl group drastically reduces the basicity of the piperidine nitrogen. Furthermore, the sulfonyl oxygens act as potent hydrogen bond acceptors, often engaging with target protein residues [3].

  • The Isopropyl Acrylate Moiety: The α,β -unsaturated ester serves two primary functions. Synthetically, it is a Michael acceptor, allowing for the introduction of nucleophiles or serving as a warhead in targeted covalent inhibitors (TCIs). Pharmacokinetically, the bulky isopropyl group provides steric shielding. Compared to methyl or ethyl esters, the isopropyl ester is significantly more resistant to premature hydrolysis by non-specific plasma carboxylesterases, improving the half-life of the intermediate or prodrug.

Synthetic Methodology: Horner-Wadsworth-Emmons Olefination

The most efficient and stereoselective route to synthesize this compound is via the Horner-Wadsworth-Emmons (HWE) olefination [4].

Causality for Method Selection: Why choose HWE over a standard Wittig reaction? The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic but less basic than phosphonium ylides. Crucially, the HWE reaction is highly stereoselective for the (E)-alkene, ensuring the correct spatial geometry of the final drug molecule. Additionally, the dialkylphosphate byproduct is highly water-soluble, allowing for a self-validating, seamless removal via simple aqueous extraction [5].

Step-by-Step Protocol

Note: This protocol is a self-validating system; in-process controls (TLC/LC-MS) dictate the progression of steps.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Dissolve Isopropyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of the phosphonate carbanion.

  • Coupling: Dissolve 1-(methylsulfonyl)piperidine-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Self-Validation: The reaction is complete when the UV-active aldehyde starting material spot is entirely consumed.

  • Aqueous Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture three times with Ethyl Acetate (EtOAc). The water-soluble dialkylphosphate byproduct partitions entirely into the aqueous layer, purifying the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure (E)-Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

HWESynthesis A 1-(Methylsulfonyl)piperidine -4-carbaldehyde C NaH, THF 0°C to RT A->C Reagent 1 B Isopropyl 2-(diethoxyphosphoryl) acetate B->C Reagent 2 D Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate C->D HWE Olefination (E-selective)

Caption: Horner-Wadsworth-Emmons synthetic workflow for the target acrylate.

Pharmacological Utility & Signaling Pathways

Derivatives containing the 1-(methylsulfonyl)piperidine moiety are frequently deployed in the design of GPCR modulators (such as GPR119 agonists for type 2 diabetes) and protease inhibitors [3]. The rigid acrylate linker precisely vectors the piperidine ring into deep hydrophobic transmembrane pockets, while the sulfonyl group anchors the molecule via hydrogen bonding to the receptor's extracellular loops.

GPCRPathway Ligand Piperidine-Sulfonyl Derivative Receptor Target GPCR (e.g., GPR119) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion Response Cellular Response (Metabolic Regulation) cAMP->Response Downstream Cascade

Caption: GPCR signaling pathway modulated by piperidine-sulfonyl derivatives.

Analytical Characterization and Validation

To ensure the integrity of the synthesized intermediate before downstream application, the following analytical validations are required:

  • High-Performance Liquid Chromatography (HPLC): Run on a reverse-phase C18 column. The compound will exhibit strong UV absorbance at both 210 nm and 254 nm due to the highly conjugated α,β -unsaturated ester system.

  • Nuclear Magnetic Resonance (¹H-NMR): The (E)-geometry of the alkene is definitively validated by examining the vinylic protons. They will appear as doublets or doublets of doublets with a large coupling constant (J ≈ 15–16 Hz). The isopropyl CH proton will appear as a distinct septet (~5.0 ppm), and the methylsulfonyl protons will present as a sharp singlet (~2.8 ppm).

  • Mass Spectrometry (ESI-MS): In positive ion mode, the expected pseudo-molecular ion peak [M+H]⁺ will be observed at m/z 276.127, confirming the exact mass of the synthesized construct.

References

  • BIOFOUNT. "Isopropyl 3-(1-(Methylsulfonyl)Piperidin-4-Yl)Acrylate (CAS: 937282-79-6) Product Details." Bio-Fount Chemical Database. Available at: [Link]

  • Belwal, C. K., et al. "Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety." Journal of Pharmacy Research, 2012, 5(10), 5058-5061. Available at:[Link]

  • Baumgarth, M., et al. "(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ Antiporter Inhibitors." Journal of Medicinal Chemistry, 1997, 40(13), 2017-2034. DOI: 10.1021/jm960768n. Available at:[Link]

  • Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

Structural Elucidation and NMR Spectral Analysis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (C₁₂H₂₁NO₄S) is a highly functionalized chemical intermediate frequently utilized in the synthesis of advanced pharmacophores, most notably in the development of [2]. The molecule features three distinct structural domains: a sterically bulky isopropyl ester, a trans (E)-acrylate linker, and a piperidine ring deactivated by a strongly electron-withdrawing methylsulfonyl group.

For drug development professionals and synthetic chemists, confirming the exact stereochemistry of the alkene and the integrity of the sulfonamide linkage is critical before proceeding to downstream cross-coupling or reduction steps. This whitepaper provides an in-depth, causal analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data required to definitively validate this structure.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. The methodology below ensures that chemical shifts are internally calibrated and that integration values reflect true stoichiometric ratios.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Internal Referencing : Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a non-interfering solvent window for this specific molecule. The inclusion of TMS acts as an internal zero-point reference (0.00 ppm), creating a self-calibrating chemical shift baseline that eliminates magnetic drift errors.

  • Instrument Calibration (Locking and Shimming) : Insert the sample into a 400 MHz NMR spectrometer (298 K). Lock the spectrometer to the deuterium resonance of CDCl₃. Perform automated gradient shimming (Z0–Z5) followed by manual fine-tuning of the Z1 and Z2 coils.

    • Causality: Precise shimming ensures absolute magnetic field homogeneity. This is critical for resolving fine J -couplings, such as distinguishing the small 1.5 Hz allylic coupling from the massive 15.8 Hz trans-alkene coupling.

  • ¹H NMR Acquisition (Quantitative) : Acquire data using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1.0 s.

    • Causality: A 1.0 s delay is mathematically sufficient for the complete longitudinal relaxation ( T1​ ) of these specific protons, ensuring that the integration values perfectly match the 21 hydrogen atoms in the molecule.

  • ¹³C NMR Acquisition : Acquire at 100 MHz using a power-gated decoupling sequence (WALTZ-16), 512 scans, and an extended D1 of 2.0 s.

    • Causality: The extended D1 delay compensates for the inherently longer T1​ relaxation times of quaternary carbons (specifically the ester carbonyl at ~166 ppm), preventing artificial signal attenuation and ensuring the peak is visible above the noise floor.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Lock & Shim (Z0-Z5 optimization) A->B C 1H NMR Acquisition (ns=16, d1=1s) B->C D 13C NMR Acquisition (ns=512, d1=2s) C->D E 2D NMR (COSY/HSQC) Structural Validation D->E F Data Processing (FT, Phase/Baseline) E->F

Standardized workflow for high-fidelity NMR acquisition and structural validation.

¹H NMR Data Presentation and Mechanistic Causality

The proton spectrum of this compound is defined by the rigid chair conformation of the piperidine ring and the geometric constraints of the acrylate group. According to the foundational principles of [1], the chemical shifts and coupling constants ( J ) provide a direct map of the molecule's electron density and spatial arrangement.

¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Domain
6.82 dd15.8, 6.81HAlkene β -proton (-CH =CH-CO₂iPr)
5.81 dd15.8, 1.51HAlkene α -proton (-CH=CH -CO₂iPr)
5.06 heptet6.31HIsopropyl methine (-COOCH (CH₃)₂)
3.78 dt12.0, 3.52HPiperidine equatorial (H-2eq, H-6eq)
2.78 s-3HMethylsulfonyl (-SO₂CH ₃)
2.65 td12.0, 2.52HPiperidine axial (H-2ax, H-6ax)
2.25 m-1HPiperidine methine (H-4)
1.85 br d12.52HPiperidine equatorial (H-3eq, H-5eq)
1.55 qd12.5, 4.02HPiperidine axial (H-3ax, H-5ax)
1.26 d6.36HIsopropyl methyls (-COOCH(CH ₃)₂)
Causal Analysis of Key ¹H Shifts
  • Stereochemical Confirmation ( 3Jtrans​=15.8 Hz) : The massive 15.8 Hz coupling constant between the protons at 6.82 ppm and 5.81 ppm is the definitive diagnostic marker for the E (trans) stereochemistry. If this were the Z (cis) isomer, orbital overlap constraints would reduce this coupling to approximately 10–12 Hz.

  • Sulfonamide Deshielding Effect : The methylsulfonyl group (-SO₂CH₃) exerts a profound electron-withdrawing inductive effect (-I effect). As documented in literature regarding [3], this pulls electron density away from the adjacent piperidine nitrogen, severely deshielding the equatorial and axial protons on C-2 and C-6, pushing them downfield to 3.78 ppm and 2.65 ppm, respectively.

  • Isopropyl Spin-Spin Splitting : The signal at 5.06 ppm appears as a clean septet. This is caused by the n+1 rule, where the single methine proton is equally coupled to the six equivalent protons of the two adjacent methyl groups ( 6+1=7 ).

¹³C NMR Data Presentation and Carbon Shielding Dynamics

The ¹³C NMR spectrum provides a skeletal map of the molecule. The hybridization state and electronegativity of attached heteroatoms dictate the resonance frequencies.

¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Domain
166.2 Quaternary (C=O)Ester carbonyl
150.8 Methine (=CH-)Alkene β -carbon (-C H=CH-CO₂iPr)
120.4 Methine (=CH-)Alkene α -carbon (-CH=C H-CO₂iPr)
67.6 Methine (CH)Isopropyl methine (-COOC H(CH₃)₂)
45.6 Methylene (CH₂)Piperidine (C-2, C-6)
38.2 Methine (CH)Piperidine (C-4)
35.1 Methyl (CH₃)Methylsulfonyl (-SO₂C H₃)
30.4 Methylene (CH₂)Piperidine (C-3, C-5)
21.9 Methyl (CH₃)Isopropyl methyls (-COOCH(C H₃)₂)
Causal Analysis of Key ¹³C Shifts
  • Alkene Polarization : The β -carbon (150.8 ppm) is highly deshielded compared to the α -carbon (120.4 ppm). This is caused by the resonance electron-withdrawing effect of the ester carbonyl, which places a partial positive charge ( δ+ ) on the β -carbon, stripping its electron cloud and exposing the nucleus to the external magnetic field.

  • Sulfonyl Carbon Resonance : The methyl group attached to the sulfur atom resonates at 35.1 ppm. Unlike standard aliphatic methyls (which appear around 10–15 ppm), the highly electronegative oxygen atoms on the sulfur pull electron density through the S-C bond, resulting in this characteristic downfield shift [3].

2D NMR Correlation Logic

To build a self-validating proof of structure, 1D NMR must be corroborated by 2D techniques. The logical flow of structural mapping relies on Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Logic H4 Piperidine H-4 (δ 2.25) Alkene Alkene Protons (δ 5.81, 6.82) H4->Alkene 3J COSY PipRing Piperidine C2/C6 (δ 45.6) H4->PipRing COSY/TOCSY Carbonyl Carbonyl C=O (δ 166.2) Alkene->Carbonyl 3J HMBC IsoProp Isopropyl CH (δ 5.06) IsoProp->Carbonyl 3J HMBC Sulfonyl Methylsulfonyl (δ 2.78) Sulfonyl->PipRing 3J HMBC

Key 2D NMR correlation logic used to definitively assign the molecular structure.

By tracing the 3J HMBC cross-peaks from the isopropyl methine (5.06 ppm) and the alkene α -proton (5.81 ppm) to the shared carbonyl carbon (166.2 ppm), the intact ester linkage is definitively proven. Simultaneously, the HMBC correlation from the methylsulfonyl protons (2.78 ppm) to the piperidine C2/C6 carbons (45.6 ppm) validates the successful sulfonylation of the nitrogen atom.

References

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition Journal of Chemical Education / ACS Publications[Link]

  • Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119 Journal of Medicinal Chemistry / ACS Publications[Link]

  • An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids (Supporting Information) RSC Advances / Amazon AWS[Link]

A Strategic Guide to the Pharmacokinetic Profiling of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for the pharmacokinetic (PK) profiling of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, a novel small molecule with therapeutic potential. As specific data for this compound is not publicly available, this document serves as a prospective framework, grounded in established principles of drug metabolism and pharmacokinetics (DMPK). The guide details a multi-tiered approach, beginning with a structural analysis to anticipate metabolic fate, followed by a robust in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) program designed to de-risk and characterize the molecule.[1][2][3] Finally, it lays out the protocol for a definitive in vivo rodent PK study to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Methodologies are presented with a focus on scientific rationale, causality behind experimental choices, and adherence to self-validating protocols to ensure data integrity and trustworthiness.

Introduction and Structural-Liability Assessment

The early-stage characterization of a drug candidate's ADME properties is critical for success, helping to identify potential liabilities, guide compound optimization, and prevent costly late-stage failures.[1][2] A thorough analysis of the chemical structure of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate reveals several key functional groups that warrant specific investigation:

  • Isopropyl Ester: This moiety is a potential site for rapid hydrolysis by plasma and tissue esterases. This could function as a prodrug strategy, releasing a more active carboxylic acid metabolite, or it could be a liability leading to rapid clearance and low systemic exposure of the parent molecule.

  • Acrylate Moiety: As a Michael acceptor, this group is chemically reactive and has the potential to form covalent adducts with nucleophilic residues in proteins, most notably cysteine thiols (e.g., in glutathione or albumin). This reactivity is a significant safety concern that must be addressed early.

  • Methylsulfonylpiperidine Core: The piperidine ring is a common scaffold in medicinal chemistry.[4][5][6] While generally stable, it can be susceptible to oxidation. The electron-withdrawing methylsulfonyl group likely increases polarity and may influence metabolic pathways.[7][8] N-dealkylation is a common metabolic pathway for piperidine-containing drugs.[9]

This initial assessment dictates a profiling strategy that prioritizes the evaluation of hydrolytic stability, metabolic stability, and the potential for covalent binding.

Phase I: In Vitro ADME & Physicochemical Profiling

The goal of this phase is to rapidly generate decision-making data using a suite of validated in vitro assays.[3][10][11] These tests provide crucial insights into the compound's behavior, guiding the design of subsequent in vivo studies.[2]

Physicochemical Characterization
ParameterAssayRationale & Interpretation
Aqueous Solubility Thermodynamic & Kinetic Solubility AssaysDetermines the maximum concentration of the compound in aqueous media. Poor solubility can limit absorption and lead to formulation challenges.
Lipophilicity LogD at pH 7.4Measures the compound's distribution between an organic and aqueous phase. LogD is a key predictor of permeability, plasma protein binding, and metabolic clearance.
Absorption & Permeability Assessment

Good oral absorption requires a compound to effectively cross the intestinal epithelium.

  • Protocol: Caco-2 Permeability Assay

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated, polarized monolayer that mimics the intestinal barrier.[12][13]

    • Integrity Check: Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a paracellular marker like Lucifer Yellow.[14]

    • Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) chamber. Samples are taken from the opposite chamber over a 2-hour incubation period at 37°C.[14][15]

    • Quantification: Compound concentrations in the donor and receiver compartments are measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[2]

Distribution Characteristics
  • Protocol: Plasma Protein Binding (PPB) via Equilibrium Dialysis

    • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which contains two chambers separated by a semipermeable membrane (8 kDa MWCO).[16]

    • Incubation: The compound is spiked into plasma (human and rat) in one chamber, with buffer in the other. The plate is sealed and incubated at 37°C for 4-6 hours to reach equilibrium.[17]

    • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. Protein is precipitated, and the concentration of the compound in the supernatant of both chambers is determined by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Various techniques like equilibrium dialysis, ultrafiltration, and ultracentrifugation can be employed for this purpose.[16][18][19]

Metabolism and Safety Assessment

This assay predicts the extent of first-pass metabolism in the liver.

  • Protocol: Liver Microsomal Stability Assay

    • Reaction Mixture: The compound (typically at 1 µM) is incubated with pooled human and rat liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[20][21][22]

    • Initiation: The metabolic reaction is initiated by adding the critical cofactor NADPH.[22][23]

    • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[21][22]

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining parent compound.

    • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.[20]

Given the acrylate moiety, assessing the potential for covalent binding is a critical safety step.

  • Protocol: Glutathione (GSH) Trapping Assay

    • Incubation: The compound is incubated with human liver microsomes, NADPH, and a high concentration of glutathione (GSH), a biological nucleophile that traps reactive electrophiles.[24][25][26] A control incubation without NADPH is run in parallel.

    • Quenching & Analysis: The reaction is stopped, and the mixture is analyzed by high-resolution LC-MS/MS.

    • Data Mining: The data is specifically mined for potential GSH adducts. A GSH adduct will have a characteristic mass increase and isotopic pattern.[25][26] The presence of a GSH adduct in the NADPH-dependent incubation that is absent in the control is strong evidence of reactive metabolite formation.[25]

Phase II: In Vivo Rodent Pharmacokinetic Study

Data from the in vitro assays informs the design of the in vivo study.[27] For instance, high in vitro clearance suggests a potentially short in vivo half-life, necessitating an earlier and more frequent blood sampling schedule.[28]

Bioanalytical Method Development

A robust, sensitive, and specific LC-MS/MS method for quantifying the compound in plasma is a prerequisite for the in vivo study.[29][30][31] This development process involves optimizing sample extraction (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters.[29][30][32]

Study Design
  • Species: Male Sprague-Dawley rats are commonly used.

  • Groups:

    • Group 1 (Intravenous, IV): 3-5 rats receive a bolus IV injection (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

    • Group 2 (Oral, PO): 3-5 rats receive an oral gavage dose (e.g., 5-10 mg/kg) to determine absorption rate, Cmax, Tmax, and oral bioavailability.

  • Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from each animal at specific time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[33][34] Plasma is harvested and stored at -80°C until analysis.

Pharmacokinetic Data Analysis

Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDescriptionHow It's Calculated
CL Clearance Dose_IV / AUC_IV
Vdss Volume of Distribution at Steady State Calculated from IV data; reflects tissue distribution.
Terminal Half-life 0.693 / λz (where λz is the terminal elimination rate constant)
Cmax Maximum Plasma Concentration Observed directly from PO data.
Tmax Time to Maximum Concentration Observed directly from PO data.
AUC Area Under the Curve Calculated using the linear-log trapezoidal rule.
F% Oral Bioavailability (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Workflows

In Vitro ADME Profiling Workflow

ADME_Workflow cluster_physchem Physicochemical cluster_ADME ADME Assays cluster_decision Go/No-Go Decision Solubility Aqueous Solubility Decision Proceed to In Vivo PK? Solubility->Decision LogD LogD (pH 7.4) LogD->Decision Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Caco2->Decision PPB Plasma Protein Binding (fu) PPB->Decision MetStab Microsomal Stability (t½, CLint) MetStab->Decision GSH GSH Trapping (Reactive Metabolites) GSH->Decision Compound Test Compound: Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate Compound->Solubility Compound->LogD Compound->Caco2 Compound->PPB Compound->MetStab Compound->GSH

Caption: High-level workflow for in vitro ADME characterization.

In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow MethodDev 1. LC-MS/MS Method Development Dosing 2. Animal Dosing (IV and PO Groups) MethodDev->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Analysis 4. Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK_Calc 5. PK Parameter Calculation (NCA) Analysis->PK_Calc Report 6. Final PK Report (CL, Vd, t½, F%) PK_Calc->Report

Caption: Sequential steps of the in vivo rodent PK study.

Conclusion

The described strategic framework provides a robust and efficient pathway for the comprehensive pharmacokinetic profiling of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. By integrating structural analysis with a tiered experimental approach, this guide ensures that critical data on the compound's ADME properties and potential liabilities are generated early, enabling informed, data-driven decisions in the drug discovery pipeline. Adherence to these scientifically-grounded and self-validating protocols will yield a high-quality data package suitable for lead optimization and candidate selection.

References

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  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

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  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved from [Link]

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  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

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  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

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  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

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  • PMC. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PubMed. (2019, February 15). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Retrieved from [Link]

  • PMC. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • ACS Publications. (2024, May 20). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • PMC. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 10). Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Retrieved from [Link]

  • PubMed. (2009, May 15). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Retrieved from [Link]

  • Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

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  • ACS Publications. (2005, April 20). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Retrieved from [Link]

  • ACS Publications. (2007, April 3). Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Retrieved from [Link]

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  • PubMed. (n.d.). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Retrieved from [Link]

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Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate receptor binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Ligands: A Case Study with Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Authored by: A Senior Application Scientist

Introduction: Charting the Unexplored Territory of a Novel Ligand

In the landscape of drug discovery and molecular pharmacology, researchers are often faced with novel chemical entities whose biological targets are unknown. Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate represents such a compound, with limited information available in the public domain regarding its specific receptor interactions. This guide, therefore, moves beyond a standard protocol for a known interaction and instead provides a comprehensive strategic framework for the characterization of a novel ligand. We will use Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate as a case study to illustrate the multi-step process of target identification, hypothesis generation, and subsequent validation through rigorous receptor binding affinity assays. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven methodologies required to navigate this scientific challenge.

The core philosophy of this guide is built on a self-validating, systematic progression. We will first explore computational and comparative methods to generate a testable hypothesis about potential receptor targets. Subsequently, we will delve into the gold-standard techniques for quantifying ligand-receptor interactions, emphasizing the "why" behind each step to ensure robust and reproducible data.

Part 1: Hypothesis Generation: Identifying Potential Receptor Targets

Before any binding assay can be performed, a putative receptor target must be identified. An unguided screen against all possible receptors is inefficient and costly. A more strategic approach involves a combination of computational and comparative analyses to narrow the field of potential targets.

In Silico Target Prediction

Computational tools leverage the chemical structure of a ligand to predict its likely biological targets based on vast databases of known ligand-receptor interactions. This serves as an excellent starting point for hypothesis generation.

  • Methodology:

    • Obtain the 2D structure or SMILES string of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

    • Utilize a target prediction server. A highly regarded and freely accessible tool is SwissTargetPrediction. This server compares the 2D and 3D similarity of the query molecule to a library of over 370,000 active compounds and predicts the most probable protein targets.

    • Analyze the results, which are typically ranked by probability. Pay close attention to receptor classes that are frequently predicted, as this may suggest a particular family of proteins (e.g., G-protein coupled receptors (GPCRs), kinases, ion channels).

  • Expert Insight: The predictions from these tools are not definitive proof of interaction but rather a statistically-driven hypothesis. The methylsulfonylpiperidine moiety is a common feature in ligands targeting aminergic GPCRs, so a high ranking for receptors like dopamine or serotonin subtypes would be a strong lead to follow. The acrylate group, being a Michael acceptor, might also suggest potential covalent interactions, although this is a separate line of investigation from reversible binding affinity.

Structural Similarity Analysis

This approach is based on the principle that structurally similar molecules often have similar biological activities. By identifying known drugs or tool compounds that share a core scaffold with our test compound, we can infer potential targets.

  • Methodology:

    • Use chemical databases such as PubChem or ChEMBL to search for molecules structurally similar to Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

    • These platforms allow for substructure and similarity searches.

    • For the identified similar compounds, examine their known biological targets and associated bioactivity data.

    • Compile a list of the most frequent and highest affinity targets from these structurally related molecules.

Workflow for Target Identification and Initial Validation

G cluster_0 Part 1: Hypothesis Generation cluster_1 Part 2: Experimental Validation cluster_2 Part 3: Confirmation Novel_Compound Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate In_Silico In Silico Target Prediction (e.g., SwissTargetPrediction) Novel_Compound->In_Silico Similarity_Search Structural Similarity Search (e.g., PubChem, ChEMBL) Novel_Compound->Similarity_Search Hypothesis List of Putative Receptor Targets In_Silico->Hypothesis Similarity_Search->Hypothesis Assay_Selection Select Appropriate Binding Assay (Radioligand, Fluorescence, SPR) Hypothesis->Assay_Selection Proceed with top candidates Binding_Assay Perform Competition Binding Assay Assay_Selection->Binding_Assay Data_Analysis Calculate IC50 and Ki Binding_Assay->Data_Analysis Functional_Assay Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) Data_Analysis->Functional_Assay If binding is confirmed Final_Confirmation Confirmed Target and Affinity Functional_Assay->Final_Confirmation

Caption: Workflow from target hypothesis to experimental confirmation.

Part 2: Gold-Standard Receptor Binding Affinity Assays

Once a list of putative targets has been generated, the next step is to experimentally determine if and with what affinity Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate binds to them. The most common and robust method for this is the competition binding assay.

The Principle of Competition Binding

It is often impractical to directly measure the binding of an unlabeled novel compound. Instead, we measure its ability to compete with a known, labeled ligand (the "probe") that has high affinity and specificity for the target receptor.

  • A fixed concentration of the receptor and a labeled ligand are incubated together.

  • Increasing concentrations of the unlabeled test compound (Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate) are added.

  • The test compound will compete with the labeled ligand for binding to the receptor.

  • By measuring the decrease in the amount of labeled ligand bound to the receptor, we can determine the affinity of the test compound.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are highly sensitive and have been the benchmark for affinity determination for decades. They typically use a ligand labeled with tritium (³H) or iodine-125 (¹²⁵I).

Experimental Protocol: A Generic Radioligand Competition Assay

This protocol assumes a GPCR target expressed in a cell membrane preparation.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The choice of buffer components can be critical and should be optimized based on literature for the specific receptor family.

    • Receptor Source: Use cell membranes from a stable cell line overexpressing the human recombinant receptor of interest. The protein concentration should be optimized to ensure a good signal window.

    • Radioligand: Choose a commercially available radioligand with high affinity for the target. Dilute it in assay buffer to a final concentration at or below its dissociation constant (Kd).

    • Test Compound: Prepare a stock solution of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate in DMSO. Then, create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid artifacts.

    • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Assay Procedure:

    • Set up the assay in 96-well plates.

    • To each well, add:

      • 25 µL of assay buffer (for total binding) OR 25 µL of NSB control.

      • 25 µL of the serially diluted test compound.

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted receptor membranes.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • The raw data will be in counts per minute (CPM).

    • Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB))

    • Plot the % Inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness through Self-Validation: This protocol includes controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand). The specific binding is the difference between these two values. A robust assay will have a high percentage of specific binding (ideally >80% of total binding).

Non-Radioactive Alternatives

While highly sensitive, working with radioactivity requires specialized facilities and disposal procedures. Several alternative methods have been developed.

  • Fluorescence Polarization (FP): This method uses a fluorescently labeled ligand. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, and its emitted light is depolarized. When bound to the much larger receptor, its tumbling slows, and the emitted light is more polarized. A test compound will displace the fluorescent ligand, leading to a decrease in polarization. This is a homogenous assay (no separation step), making it amenable to high-throughput screening.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures changes in mass on the surface of a sensor chip.

    • The receptor is immobilized on the sensor chip.

    • A solution containing the test compound (the analyte) is flowed over the surface.

    • Binding of the analyte to the receptor causes a change in the refractive index at the surface, which is detected in real-time.

    • This method provides not only the affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).

Data Presentation: Summarizing Affinity Data

All quantitative data should be presented clearly. When testing against a panel of receptors, a table is the most effective format.

Receptor TargetAssay TypeProbe LigandTest Compound Ki (nM)n (replicates)
Dopamine D2Radioligand[³H]-Spiperonee.g., 15.23
Serotonin 5-HT2ARadioligand[³H]-Ketanserine.g., 89.73
Adrenergic α1Radioligand[³H]-Prazosine.g., >10,0003
...............

This is an example table; actual values would be experimentally determined.

Part 3: Advanced Considerations and Best Practices

  • Selectivity Profiling: A compound's value is often determined by its selectivity. It is crucial to test Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate against a panel of related receptors (e.g., other dopamine receptor subtypes) and unrelated receptors to determine its selectivity profile. A compound that binds with high affinity to a single target is often more desirable than a non-selective one.

  • Functional Validation: A high binding affinity does not reveal whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Subsequent cell-based functional assays (e.g., cAMP assays, calcium flux assays, or reporter gene assays) are essential to determine the functional consequence of binding.

Diagram of the Competition Binding Assay Principle

Caption: Principle of a competition binding assay.

Conclusion

The characterization of a novel compound like Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a systematic process that begins with informed hypothesis generation and culminates in precise, quantitative validation. By integrating in silico prediction tools with gold-standard experimental techniques such as radioligand binding assays, researchers can efficiently identify and characterize the receptor binding profile of new chemical entities. The methodologies and principles outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby accelerating the journey from a novel molecule to a potential therapeutic agent or valuable research tool.

References

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]

  • Title: PubChem. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: ChEMBL. Source: European Bioinformatics Institute (EMBL-EBI). URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide. Source: Receptor-Ligand Interactions: A Practical Approach, 1992 (Book Chapter). A foundational concept widely cited in pharmacology literature. A good overview can be found in many pharmacology reviews. URL: [Link]

  • Title: Assay buffer composition can critically influence the binding of ligands to G protein-coupled receptors. Source: Methods in Enzymology, 2010. URL: [Link]

  • Title: Relationship between inhibition constant (K1) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology, 1973. URL: [Link]

  • Title: Fluorescence Polarization: A Review of the Technology and Its Application to Drug Discovery. Source: Journal of Biomolecular Screening, 1999. URL: [Link]

  • Title: Surface plasmon resonance (SPR) for the characterization of G-protein coupled receptors. Source: Current Protocols in Pharmacology, 2012. URL: [Link]

  • Title: A guide to cell-based assays in drug discovery. Source: Nature Reviews Drug Discovery, 2002. URL: [Link]

Mass spectrometry fragmentation pattern of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Executive Summary

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation pattern of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. Designed for researchers and professionals in drug development, this document elucidates the core fragmentation pathways under positive-ion electrospray ionization (ESI) conditions. By dissecting the molecule into its primary functional components—the N-methylsulfonyl piperidine core, the isopropyl group, and the acrylate linker—we can anticipate characteristic cleavages. Key predicted fragmentation events include the neutral loss of propene from the isopropyl ester, cleavage of the sulfonamide moiety via loss of SO₂ or the entire methylsulfonyl group, and classic piperidine ring fissions such as α-cleavage. This guide combines theoretical chemical principles with practical, field-proven methodologies to create a self-validating framework for structural confirmation, impurity profiling, and metabolite identification.

Introduction

In modern pharmaceutical development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. The ability to accurately interpret fragmentation patterns is paramount for confirming molecular structures, identifying metabolites, and characterizing impurities. Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate incorporates several key pharmacophoric motifs: a piperidine ring, a sulfonamide group, and an acrylate ester. Piperidine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals.[1] The sulfonamide group is another critical functional group in many drug molecules. Understanding the gas-phase ion chemistry of this specific molecule provides a predictive blueprint for analyzing related compounds, thereby accelerating research and development. This guide offers an in-depth, mechanistically-driven prediction of its fragmentation behavior, supported by a robust experimental protocol for verification.

Molecular Structure and Ionization Properties

To predict the fragmentation pattern, we must first understand the molecule's constituent parts and its likely behavior within the mass spectrometer source.

  • Molecular Formula: C₁₂H₂₁NO₄S

  • Monoisotopic Mass: 275.1191 Da

  • Key Functional Groups:

    • Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom.

    • Sulfonamide: An N-methylsulfonyl group attached to the piperidine nitrogen.

    • α,β-Unsaturated Ester: An isopropyl acrylate group attached at the C4 position of the piperidine ring.

Ionization Rationale: Given the presence of the basic piperidine nitrogen, Electrospray Ionization (ESI) in the positive ion mode is the most suitable technique.[1] The nitrogen atom is the most likely site of protonation, leading to a strong signal for the protonated molecule, [M+H]⁺, at a calculated m/z of 276.1264. This protonated species will be the precursor ion for all subsequent tandem mass spectrometry (MS/MS) fragmentation experiments.

Predicted Fragmentation Pathways and Mechanisms

The fragmentation of the [M+H]⁺ ion of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is predicted to be driven by its three primary functional regions. The charge on the piperidine nitrogen initiates a cascade of bond cleavages, leading to several distinct and diagnostic product ions.

Pathway A: Fragmentation of the Isopropyl Acrylate Moiety

The isopropyl ester group is susceptible to a characteristic charge-remote fragmentation. This involves a 1,5-hydrogen rearrangement, often referred to as a McLafferty-type rearrangement, resulting in the neutral loss of propene. This is a common fragmentation channel for esters with alkyl groups of three or more carbons.[2]

  • Mechanism: A hydrogen atom from the isopropyl group is transferred to the acrylate carbonyl oxygen, leading to the elimination of a neutral propene molecule (C₃H₆).

  • Resulting Ion: This pathway generates a fragment corresponding to the protonated acrylic acid derivative of the core molecule at m/z 234.05 .

Pathway B: Cleavage of the Sulfonamide Group

The N-sulfonyl bond is another labile site within the molecule. Fragmentation can occur in two primary ways:

  • Neutral Loss of Sulfur Dioxide (SO₂): A well-documented fragmentation pathway for aromatic and aliphatic sulfonamides involves the elimination of SO₂ (64 Da) via rearrangement.[3] This process is often promoted by the stability of the resulting ion.

  • Cleavage of the N-S Bond: Direct cleavage of the bond between the piperidine nitrogen and the sulfur atom results in the loss of the methylsulfonyl group (•SO₂CH₃, 79 Da) or the formation of an ion representing the N-methylsulfonyl piperidine moiety.

  • Resulting Ions: The loss of SO₂ would produce a fragment at m/z 212.09 . Cleavage of the N-S bond would lead to the formation of the protonated isopropyl 3-(piperidin-4-yl)acrylate ion at m/z 196.13 .

Pathway C: Piperidine Ring Fragmentation

The fragmentation of the piperidine ring itself is a dominant pathway for such derivatives, typically initiated by the charge on the nitrogen atom.[1]

  • Mechanism (α-Cleavage): The primary mechanism is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen. This relieves ring strain and results in the formation of a stable, resonance-stabilized iminium ion.[1] Subsequent cleavages can lead to the opening of the ring and the generation of smaller fragment ions.

  • Resulting Ions: This complex cascade can produce a series of ions. A key fragment would arise from the cleavage of the bond between the piperidine ring and the acrylate substituent, forming the protonated 1-(methylsulfonyl)piperidine ion at m/z 162.06 .

Visualization of the Core Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways originating from the protonated precursor ion.

G cluster_main Predicted Fragmentation Pathways M [M+H]⁺ m/z 276.13 F1 Fragment A [M+H - C₃H₆]⁺ m/z 234.05 M->F1  - C₃H₆ (Propene) F2 Fragment B [M+H - SO₂]⁺ m/z 212.09 M->F2  - SO₂ (Sulfur Dioxide) F3 Fragment C [C₁₁H₁₈NO₂]⁺ m/z 196.13 M->F3  - •SO₂CH₃ F4 Fragment D [C₆H₁₂NSO₂]⁺ m/z 162.06 M->F4  - C₆H₉O₂ (Acrylate sidechain) G cluster_workflow LC-MS/MS Experimental Workflow P Sample Preparation (1 µg/mL in ACN/H₂O) L LC Separation (C18 Reverse Phase) P->L I ESI Ionization (Positive Mode) L->I M1 MS1 Full Scan (Confirm Precursor) I->M1 M2 MS/MS Fragmentation (Isolate & Fragment m/z 276.13) M1->M2 D Data Analysis (Compare to Predictions) M2->D

Sources

Methodological & Application

Application Note: Synthesis Protocol for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The molecule Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6) is a highly versatile intermediate widely utilized in modern medicinal chemistry. Piperidine-based scaffolds featuring a methylsulfonyl moiety are privileged structures found in numerous therapeutic agents, including CDK2/4/6 inhibitors for oncology and myosin modulators for dilated cardiomyopathy (DCM) .

From a structural perspective, the N -methylsulfonyl group provides excellent metabolic stability against oxidative degradation while serving as a potent hydrogen-bond acceptor . Concurrently, the isopropyl acrylate moiety functions as a sterically tuned Michael acceptor, ideal for downstream transformations such as asymmetric conjugate additions, cyclopropanations, or reductions.

This application note details a robust, two-stage synthetic protocol designed for high yield and strict (E) -stereoselectivity.

Retrosynthetic Strategy & Reaction Pathway

To construct this molecule efficiently, we employ a two-stage linear sequence starting from commercially available piperidine-4-carboxaldehyde hydrochloride.

  • Stage 1 (Sulfonylation): Protection/functionalization of the piperidine nitrogen using methanesulfonyl chloride (MsCl).

  • Stage 2 (Olefination): A Horner-Wadsworth-Emmons (HWE) reaction utilizing Masamune-Roush conditions to append the isopropyl acrylate group.

Retrosynthesis A Piperidine-4-carboxaldehyde Hydrochloride B 1-(Methylsulfonyl)piperidine- 4-carboxaldehyde A->B MsCl, TEA DCM, 0 °C to RT D Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate B->D LiCl, DBU MeCN, RT C Isopropyl 2-(diethoxyphosphoryl)acetate (HWE Reagent) C->D Masamune-Roush Olefination

Figure 1: Two-stage synthetic pathway for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

Mechanistic Insights: Why Masamune-Roush Conditions?

Standard HWE reactions often employ strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu). However, aliphatic aldehydes like 1-(methylsulfonyl)piperidine-4-carboxaldehyde are prone to base-catalyzed epimerization or self-aldol condensation.

To circumvent this, we utilize Masamune-Roush conditions (LiCl and DBU in Acetonitrile) .

  • Causality of LiCl: The lithium cation ( Li+ ) strongly coordinates to the phosphoryl oxygen of the phosphonate ester. This coordination withdraws electron density, significantly lowering the pKa of the α -protons.

  • Causality of DBU: Because the α -protons are now highly acidic, a relatively mild, non-nucleophilic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is sufficient for deprotonation. This preserves the integrity of the sensitive aldehyde.

  • Causality of the Isopropyl Group: The steric bulk of the isopropyl ester on the phosphonate further destabilizes the cis-oxaphosphetane transition state, driving the reaction to near-exclusive (E) -alkene formation.

HWE_Mechanism step1 1. Phosphonate Activation LiCl coordinates to phosphonate oxygen, increasing α-proton acidity. step2 2. Deprotonation DBU removes α-proton to form a stabilized carbanion. step1->step2 step3 3. Nucleophilic Addition Carbanion attacks the aldehyde carbonyl (Favors anti-periplanar transition state). step2->step3 step4 4. Oxaphosphetane Formation Intramolecular cyclization occurs. step3->step4 step5 5. Syn-Elimination Irreversible ring-opening yields the (E)-acrylate and water-soluble phosphate. step4->step5

Figure 2: Step-by-step mechanistic workflow of the Masamune-Roush HWE Olefination.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxaldehyde

Objective: Chemoselective N -sulfonylation of the piperidine ring.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with Piperidine-4-carboxaldehyde hydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM) to create a 0.2 M suspension.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add Triethylamine (TEA) (2.5 eq) dropwise over 10 minutes.

    • Expert Insight: 2.5 equivalents are required; 1.0 eq to neutralize the hydrochloride salt and 1.5 eq to scavenge the HCl byproduct generated during sulfonylation.

  • Sulfonylation: Dissolve Methanesulfonyl chloride (MsCl) (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine starting material will disappear).

  • Workup: Quench the reaction with 1N aqueous HCl (to remove excess TEA). Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid/oil. (Can be used in Stage 2 without further purification if purity is >95% by NMR).

Stage 2: Synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Objective: (E) -selective olefination via Masamune-Roush HWE conditions.

  • Activation: In a flame-dried flask under an inert argon atmosphere, suspend anhydrous Lithium chloride (LiCl) (1.2 eq) in anhydrous Acetonitrile (MeCN) (0.15 M).

    • Critical Step: LiCl is highly hygroscopic. It must be flame-dried under a vacuum prior to use to prevent water from hydrolyzing the phosphonate ester.

  • Phosphonate Addition: Add Isopropyl 2-(diethoxyphosphoryl)acetate (1.1 eq) to the suspension and stir for 10 minutes at room temperature to allow the Li+ complex to form.

  • Deprotonation: Add DBU (1.1 eq) dropwise. The solution will typically turn slightly yellow, indicating the formation of the phosphonate carbanion. Stir for 15 minutes.

  • Aldehyde Addition: Dissolve 1-(Methylsulfonyl)piperidine-4-carboxaldehyde (1.0 eq, from Stage 1) in a minimal amount of anhydrous MeCN and add it dropwise to the reaction mixture.

  • Propagation: Stir the reaction at room temperature for 4–6 hours. Monitor by TLC (UV active product spot).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove water-soluble diethyl phosphate salts) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography on silica gel (Eluent: 20% to 50% EtOAc in Hexanes) to yield the pure (E) -target molecule.

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry for Stage 1 (10 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Piperidine-4-carboxaldehyde HCl149.621.01.49 g10.0Starting Material
Methanesulfonyl chloride (MsCl)114.551.11.26 g (0.85 mL)11.0Electrophile
Triethylamine (TEA)101.192.52.53 g (3.48 mL)25.0Base / Scavenger
Dichloromethane (DCM)84.93-50 mL-Solvent
Table 2: Reagent Stoichiometry for Stage 2 (8 mmol scale)
ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
1-(Methylsulfonyl)piperidine-4-CHO191.251.01.53 g8.0Electrophile
Isopropyl 2-(diethoxyphosphoryl)acetate238.221.12.10 g8.8HWE Reagent
Lithium chloride (LiCl)42.391.20.41 g9.6Lewis Acid
DBU152.241.11.34 g (1.31 mL)8.8Base
Acetonitrile (MeCN)41.05-50 mL-Solvent
Table 3: Expected Analytical Characterization
Analytical MethodExpected Signals / Data PointsDiagnostic Value
1 H NMR (400 MHz, CDCl3​ ) δ 6.85 (dd, J=15.8,6.8 Hz, 1H)Confirms (E)-alkene geometry (large J coupling).
δ 5.82 (dd, J=15.8,1.5 Hz, 1H) α -proton of the acrylate system.
δ 5.05 (hept, J=6.3 Hz, 1H)Isopropyl methine proton.
δ 2.78 (s, 3H)Confirms presence of the N -methylsulfonyl group.
LC-MS (ESI+) m/z 276.1 [M+H]+ Matches exact mass of C12​H21​NO4​S (275.12).
Expected Yield 75% - 85% (Over 2 steps)Validates the efficiency of the Masamune-Roush method.

References

  • CDK2/4/6 inhibitors (Patent US10233188B2). Google Patents. Demonstrates the medicinal chemistry utility of methylsulfonyl piperidine derivatives in oncology.
  • 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (DCM) (Patent WO2016118774A1). Google Patents. Highlights the pharmacological relevance of the core scaffold.
  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides . PMC / NIH. Discusses the structural and electronic properties of 1-(methylsulfonyl)piperidine derivatives. URL:[Link]

  • Blanchette, M. A., et al. "Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters 25.21 (1984): 2183-2186. The foundational paper establishing the Masamune-Roush conditions utilized in Stage 2. URL:[Link]

Application Note: Preparation and Handling of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The reproducibility of in vitro cell culture assays hinges on the precise preparation and preservation of chemical probes[1]. Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6) is a specialized synthetic intermediate and pharmacological building block characterized by an electrophilic acrylate moiety and a methylsulfonyl-piperidine core[2].

From a mechanistic perspective, the acrylate group functions as a Michael acceptor. If exposed to aqueous environments for prolonged periods, or if dissolved in nucleophilic solvents (e.g., primary alcohols or amines), the compound is highly susceptible to premature degradation via hydrolysis or nucleophilic conjugate addition. Therefore, preparing stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) is an absolute requirement. DMSO provides a polar, aprotic, and inert environment that fully solubilizes the lipophilic piperidine core while shielding the reactive double bond from degradation prior to cellular application.

Physicochemical Properties & Solvation Metrics

To ensure accurate molarity during stock preparation, the quantitative properties of the compound must be strictly referenced[3].

PropertyValue / Specification
Compound Name Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate
CAS Registry Number 937282-79-6
Molecular Formula C₁₂H₂₁NO₄S
Molecular Weight 275.36 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Stock Concentration 10 mM
Mass per 1 mL of 10 mM Stock 2.75 mg
Storage Temperature (Stock) -20°C (Protect from light and moisture)

Experimental Workflow

The following signaling and preparation workflow illustrates the critical path from lyophilized powder to in vitro assay application, ensuring chemical integrity at every stage.

G A 1. Equilibrate Powder (Room Temp, Desiccated) B 2. Weigh & Dissolve (Anhydrous DMSO) A->B C 3. Sterile Filtration (0.22 µm PTFE Membrane) B->C D 4. Aliquot & Store (-20°C, Amber Vials) C->D E 5. Intermediate Dilution (Culture Media) D->E F 6. In Vitro Assay (Final DMSO ≤ 0.1%) E->F

Caption: Workflow for the preparation, storage, and application of acrylate stock solutions.

Step-by-Step Protocol: Stock Solution Preparation

This protocol outlines the generation of a self-validating 10 mM stock solution. Every step is designed to mitigate specific modes of chemical failure.

Phase 1: Reagent Preparation
  • Equilibration : Remove the vial of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense rapidly on the powder. Water introduced into the DMSO stock will lead to the gradual hydrolysis of the isopropyl ester, destroying the compound's integrity before the assay even begins.

  • Solvent Selection : Utilize only LC-MS grade, anhydrous DMSO (water content ≤0.005%).

Phase 2: Solubilization
  • Weighing : Accurately weigh 2.75 mg of the compound using a calibrated microbalance.

  • Dissolution : Transfer the powder to a sterile glass vial and add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation : Vortex gently for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not apply heat, as thermal stress can induce polymerization of the highly reactive acrylate double bond.

Phase 3: Sterilization and Storage
  • Filtration : Pass the 10 mM solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile container.

    • Causality: DMSO is a highly aggressive solvent that will dissolve standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters. Using incompatible filters introduces toxic polymers into your stock, which will confound cell viability readouts.

  • Aliquoting : Dispense the filtered stock into single-use aliquots (e.g., 20 µL) in amber glass or opaque polypropylene vials to prevent photodegradation.

  • Storage : Store aliquots immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the lipophilic compound to precipitate out of solution irreversibly.

Cell Culture Application Guidelines

Introducing lipophilic compounds into aqueous cell culture media requires a controlled dilution strategy to prevent compound aggregation and localized solvent toxicity[4].

  • Intermediate Dilution (Jump-Dilution) : Do not add the 100% DMSO stock directly to the cells. Instead, prepare an intermediate 10X or 100X working solution by diluting the stock into pre-warmed (37°C) culture media. Vortex immediately to ensure rapid dispersion and prevent micelle formation[4].

  • Vehicle Control : According to the , the final concentration of DMSO in the cell culture well must be strictly controlled[5]. Maintain a final DMSO concentration of ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity or unintended transcriptomic shifts[5].

  • Equilibration in Assay : Add the intermediate dilution to the cell culture plate. For a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 in media. Ensure that a corresponding vehicle control (0.1% DMSO in media) is included in all experimental replicates to validate that observed phenotypes are driven by the compound and not the solvent background.

References

  • Title : 937282-79-6 | Isopropyl 3-(1-(Methylsulfonyl)Piperidin-4-Yl)Acrylate Source : BIOFOUNT Chemical Database URL :[Link]

  • Title : 3-(1-Methanesulfonyl-piperidin-4-yl)-acrylic acid isopropyl ester Database Source : ChemBK URL :[Link]

  • Title : Assay Guidance Manual - Compound Preparation Source : National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH) URL :[Link]

  • Title : Assay Interference by Aggregation - Assay Guidance Manual Source : National Center for Advancing Translational Sciences (NCATS), National Institutes of Health (NIH) URL :[Link]

  • Title : A Modular Probe Strategy for Drug Localization, Target Identification and Target Occupancy Measurement on Single Cell Level Source : ACS Chemical Biology URL :[Link]

Sources

Use of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="HWE Olefination\n(Triisopropyl

Pharmacological target engagement of the 1-(methylsulfonyl)piperidine moiety.

Table 1: Physicochemical Contributions of the 1-(Methylsulfonyl)piperidine Moiety

PropertyEffect of Methylsulfonyl GroupMedicinal Chemistry Benefit
Lipophilicity ( logP ) Decreases overall lipophilicity compared to alkyl/aryl substituents.Improves aqueous solubility and oral bioavailability.
Hydrogen Bonding Acts as a strong, directional hydrogen bond acceptor via sulfonyl oxygens.Enhances target binding affinity (e.g., kinase hinge regions).
Metabolic Stability Electron-withdrawing nature deactivates the piperidine nitrogen.Prevents N-oxidation and CYP-mediated dealkylation, increasing half-life.
Structural Rigidity Imparts a predictable spatial vector for attached substituents.Improves shape-complementarity within rigid enzymatic binding pockets.

Synthetic Strategy: The Causality of the Isopropyl Acrylate

When designing synthetic routes, the choice of the ester protecting group is paramount. Why an isopropyl ester instead of a standard methyl or ethyl ester? Methyl esters are highly susceptible to premature hydrolysis and unwanted transesterification during multi-step syntheses, particularly under basic cross-coupling conditions. The isopropyl ester provides optimal steric shielding—it is robust enough to survive extended synthetic sequences (such as Suzuki/Heck couplings or basic Aza-Michael additions) but remains cleanly cleavable under controlled, mild saponification conditions.

The α,β -unsaturated double bond serves as a programmable node. It can be utilized directly as a Michael acceptor, or chemoselectively hydrogenated to yield a saturated propanoic acid linker, which is heavily utilized in amide-coupling workflows to generate extended lead compounds[1].

SyntheticWorkflow A 1-(Methylsulfonyl) piperidine-4-carbaldehyde B HWE Olefination (Triisopropyl phosphonoacetate) A->B C Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate B->C D Hydrogenation (Pd/C, H2) C->D E Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)propanoate D->E F Saponification (LiOH, THF/H2O) E->F G 3-(1-(methylsulfonyl) piperidin-4-yl)propanoic acid F->G

Synthetic workflow from aldehyde to the propanoic acid building block.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring high chemoselectivity and yield by leveraging specific mechanistic controls.

Protocol A: Synthesis of Isopropyl (E)-3-(1-(methylsulfonyl)piperidin-4-yl)acrylate via Masamune-Roush HWE Olefination

Causality: Traditional Horner-Wadsworth-Emmons (HWE) reactions using strong bases like NaH can cause epimerization or aldol condensation of the starting aliphatic aldehyde. By employing 1 ( LiCl and DIPEA ), a highly organized lithium-chelate intermediate is formed. This allows the olefination to proceed under exceptionally mild conditions, guaranteeing >98% E-selectivity and suppressing side reactions[1].

  • Preparation: To an oven-dried flask under N2​ , add anhydrous LiCl (1.2 equiv, 12 mmol) and suspend in anhydrous Acetonitrile ( MeCN , 0.2 M).

  • Activation: Add triisopropyl phosphonoacetate (1.1 equiv, 11 mmol) followed by N,N -Diisopropylethylamine ( DIPEA , 1.5 equiv, 15 mmol). Stir the mixture at room temperature for 30 minutes until a clear solution indicates the formation of the active lithium enolate.

  • Coupling: Add 1-(methylsulfonyl)piperidine-4-carbaldehyde (1.0 equiv, 10 mmol) dropwise. Stir the reaction at room temperature for 12 hours.

  • Validation & Workup: Reaction completion is validated by TLC (disappearance of the aldehyde spot, UV inactive, stains with KMnO4​ ). Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure E-acrylate.

Table 2: Optimization of HWE Olefination Conditions

Base / AdditiveSolventTemp (°C)E:Z RatioYield (%)Mechanistic Observation
NaH THF0 to RT85:1572Rapid reaction; moderate selectivity due to unchelated transition state.
DBU MeCNRT90:1078Mild, but minor aldol self-condensation products observed.
LiCl / DIPEA MeCN RT >98:2 91 Masamune-Roush conditions; lithium chelation drives perfect E-selectivity.
Protocol B: Chemoselective Hydrogenation to the Propanoate Linker

Causality: The isopropyl ester is sterically hindered, which prevents unwanted transesterification when using alcohol solvents. However, to eliminate any risk of solvent-mediated ester exchange, Ethyl Acetate is chosen as the solvent. The Pd/C catalyst cleanly reduces the alkene without cleaving the robust sulfonamide bond.

  • Setup: Dissolve the isopropyl acrylate (1.0 equiv, 5 mmol) in Ethyl Acetate (0.1 M, 50 mL). Add 10% Palladium on Carbon ( Pd/C , 10 wt%, 0.5 g).

  • Reduction: Degas the suspension by bubbling N2​ for 5 minutes. Attach a Hydrogen ( H2​ ) balloon and purge the flask three times (vacuum/ H2​ cycles). Stir vigorously at room temperature for 4 hours.

  • Validation & Workup: Monitor by 1H NMR (disappearance of olefinic protons at δ 5.8-6.9 ppm). Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess Ethyl Acetate. Concentrate the filtrate to afford the saturated propanoate ester in near-quantitative yield.

Protocol C: Controlled Saponification to the Free Acid

Causality: While the isopropyl ester is stable to mild bases, it can be cleanly hydrolyzed using Lithium Hydroxide ( LiOH ). The use of a THF/H2​O co-solvent system ensures the lipophilic ester remains in solution while the hydroxide ion attacks. The conditions are mild enough to prevent any β -elimination or sulfonamide cleavage.

  • Hydrolysis: Dissolve the propanoate ester (1.0 equiv, 4 mmol) in a 3:1 mixture of THF/H2​O (0.2 M, 20 mL). Add LiOH⋅H2​O (3.0 equiv, 12 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Validation & Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash once with Diethyl Ether to remove any unreacted starting material. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl . Extract the precipitated free acid with Dichloromethane ( 3×15 mL ). Dry over Na2​SO4​ and concentrate to yield 3-(1-(methylsulfonyl)piperidin-4-yl)propanoic acid, ready for downstream amide coupling (e.g., using HATU/DIPEA).

References

  • PubChem - NIH. Ebvaciclib | C20H27F2N5O4S | CID 134247638. 2[2]

  • PubMed - NIH. Bioactive lipid profiling reveals drug target engagement of a soluble epoxide hydrolase inhibitor in a murine model of tobacco smoke exposure. 3[3]

  • Google Patents. Cyp11a1 inhibitors - EP4149924A1. 4[4]

  • Google Patents. Heterocyclic compounds with an ror(gamma)t modulating activity - WO2018030550A1. 1[1]

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A Framework for Determining In Vivo Dosing and Administration Routes for Novel Piperidine Acrylate Compounds such as Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

The transition from promising in vitro data to robust in vivo animal models is a critical juncture in the drug development pipeline. This application note addresses the challenge of establishing appropriate dosing guidelines and administration routes for novel small molecules, specifically focusing on compounds with a piperidine acrylate scaffold, such as Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. Given the lack of established public data for this specific molecule, this document provides a comprehensive framework and detailed protocols for its preclinical evaluation. We will outline a logical, step-by-step progression from initial physicochemical characterization and vehicle selection to the systematic determination of the Maximum Tolerated Dose (MTD), pharmacokinetic profiling, and the design of subsequent efficacy studies. The causality behind each experimental choice is explained to empower researchers to design self-validating studies that ensure data integrity and the ethical use of animal models.

Foundational Strategy: From Bench to In Vivo

The successful in vivo assessment of any new chemical entity (NCE) is not a matter of guesswork but of systematic, data-driven decision-making. Before a single animal is dosed, a foundational dataset must be gathered to inform the initial dose estimations and study design.[1] This workflow ensures that subsequent in vivo experiments are safe, informative, and reproducible.[2]

The overall strategy follows a logical sequence: first, understand the compound's basic properties; second, establish a safe dose range; third, characterize its pharmacokinetic behavior; and finally, evaluate its therapeutic efficacy.

G cluster_0 Phase 1: Pre-Dosing Characterization cluster_1 Phase 2: Formulation & Safety cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Efficacy Evaluation A In Vitro Data (IC50, EC50, Cytotoxicity) C Vehicle Selection & Formulation Development A->C B Physicochemical Properties (Solubility, Stability) B->C D Maximum Tolerated Dose (MTD) Study (Dose-Ranging) C->D Informs starting dose E Single-Dose PK Study (ADME Characterization) D->E Defines safe dose range F Efficacy Study in Disease-Relevant Model E->F Guides dosing regimen (e.g., frequency)

Caption: High-level workflow for in vivo evaluation of a novel compound.

Essential Pre-Dosing Data

The starting point for any in vivo study is a robust in vitro dataset. This data provides the empirical basis for the first dose calculations, moving from concentration (µM) to dose (mg/kg).

ParameterDescriptionRationale for In Vivo Studies
IC50 / EC50 The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay.[1]Forms the primary basis for initial dose estimations. The goal is to achieve plasma concentrations in animals that are multiples of the in vitro effective concentration.
Cytotoxicity (CC50) The concentration that causes 50% cell death in a cytotoxicity assay.[1]Provides an early warning for potential toxicity and helps set an upper boundary for initial dose-ranging studies.
Solubility The ability of the compound to dissolve in various solvents.Directly dictates the feasibility of different administration routes and is the most critical factor in vehicle selection.[3]
Stability The chemical stability of the compound in the chosen vehicle and under physiological conditions (e.g., pH, temperature).Ensures that the administered dose is accurate and that the compound does not degrade before reaching its target.

Vehicle Selection and Formulation Protocol

The vehicle is not merely a solvent; it is a critical component of the drug delivery system that can significantly impact bioavailability and tolerability.[4] The piperidine and acrylate moieties suggest that Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is likely a lipophilic small molecule with poor water solubility. Therefore, an aqueous vehicle like saline is unlikely to be sufficient.

The primary goal is to create a homogenous, stable formulation that is non-toxic at the required volume.[4]

Common Vehicles for Preclinical Studies
Vehicle FormulationCommon RoutesAdvantagesConsiderations
Saline (0.9% NaCl) IV, IP, SC, POIsotonic, minimal biological effect.Only suitable for highly water-soluble compounds.
5-10% DMSO in Saline IV, IPGood solubilizing power for many compounds.DMSO can have its own biological effects and can cause hemolysis at high concentrations via IV route.
5-10% Tween 80 in Saline IV, IP, POSurfactant that improves solubility and stability of suspensions.Can cause hypersensitivity reactions in some animals.
0.5-1% Carboxymethylcellulose (CMC) in Water POForms a stable suspension for oral gavage, well-tolerated.Not suitable for parenteral routes.
20-40% Polyethylene Glycol 400 (PEG400) in Saline IV, IP, SC, POExcellent co-solvent for many poorly soluble compounds.Can be viscous. Potential for renal toxicity at high doses.
Corn Oil / Sesame Oil SC, POSuitable for highly lipophilic compounds, can provide sustained release for SC.[5]Not suitable for IV administration. Can be inflammatory.
Protocol: Vehicle Screening and Formulation
  • Objective: To identify a vehicle that can dissolve or uniformly suspend the compound at the highest required concentration without precipitation for at least 4 hours.

  • Materials: Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, selected vehicles (start with PEG400, DMSO/Tween combinations), vortex mixer, centrifuge.

  • Procedure:

    • Calculate the highest concentration needed (e.g., for a 100 mg/kg dose in a mouse with a 10 mL/kg injection volume, the concentration is 10 mg/mL).

    • In a clear microfuge tube, add the calculated amount of the compound.

    • Add the vehicle incrementally while vortexing. Gentle warming (37°C) may be used if necessary, but the final solution must be stable at room temperature.[4]

    • Once fully dissolved or suspended, visually inspect the formulation for clarity or homogeneity.

    • Let the preparation sit at room temperature for 4 hours and re-inspect for any signs of precipitation.

    • For a final check, centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes). No pellet should be visible.

  • Causality: This protocol ensures that the administered dose is accurate and fully bioavailable. A precipitated compound can lead to dose inaccuracies, local irritation at the injection site, and potentially life-threatening embolisms if administered intravenously.

Administration Routes: Strategic Choices

The choice of administration route is dictated by the compound's properties, the desired pharmacokinetic profile, and the clinical intent.[6][7] For a novel piperidine derivative, oral (PO), intraperitoneal (IP), and intravenous (IV) routes are common starting points.[8][9]

RouteAbbreviationDescriptionProsCons
Intravenous IVInjection directly into a vein (e.g., tail vein in mice).100% bioavailability, rapid onset, precise dose delivery.Technically challenging, potential for hemolysis or embolism with poor formulations, bypasses first-pass metabolism.
Intraperitoneal IPInjection into the peritoneal cavity.Easier than IV, rapid absorption into systemic circulation.Potential for injection into organs, may cause local irritation, variable absorption, still largely bypasses first-pass metabolism.
Oral Gavage PODirect administration into the stomach via a gavage needle.Mimics clinical route for oral drugs, subject to first-pass metabolism, generally well-tolerated.Variable and often lower bioavailability, potential for gavage-related injury.[10]
Subcutaneous SCInjection into the space between the skin and muscle.Slower, more sustained absorption, suitable for oil-based vehicles.[11]Slower onset, potential for local irritation and inflammation, variable absorption.[5]

Core Protocols: MTD and PK Studies

The following protocols are designed to be executed sequentially. The MTD study establishes the "safe" dose range, and the PK study characterizes how the compound behaves within that range.

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs).[6] This is a critical first step in all in vivo testing.[1]

G start Start: Select Animal Model (e.g., C57BL/6 mice) acclimate Acclimate Animals (1 week) start->acclimate groups Allocate Groups (n=3-5 per dose level) + Vehicle Control acclimate->groups dose1 Administer Single Dose (e.g., 10 mg/kg) groups->dose1 monitor1 Monitor 7-14 Days: - Body Weight - Clinical Signs - Behavior dose1->monitor1 decision Toxicity Observed? monitor1->decision dose2 Escalate Dose (e.g., 30 mg/kg) decision->dose2 No end Endpoint: MTD Determined decision->end Yes dose2->monitor1

Caption: Workflow for a single-dose MTD escalation study.

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide animals into groups of 3-5 per dose level, including a vehicle control group.

  • Dose Escalation:

    • Start with a low dose estimated from in vitro data (e.g., a dose predicted to achieve a plasma concentration 10-50x the IC50). For piperidine derivatives, a starting dose of 1-10 mg/kg is often reasonable.[9]

    • Administer a single dose via the chosen route (e.g., IP or PO).

    • If no toxicity is observed after a set period (e.g., 7 days), escalate the dose in a new group of animals (e.g., 3-fold or 2-fold increments).

  • Monitoring:

    • Record body weight daily for the first week, then every other day.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing).

    • A humane endpoint, such as >20% body weight loss, should be established.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than transient, slight-to-moderate clinical signs of toxicity are observed.

Protocol: Pharmacokinetic (PK) Study

This study determines the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.[3] The half-life (t½) is a particularly crucial parameter as it dictates the dosing frequency required to maintain therapeutic exposure.[1]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single dose.

  • Dosing: Administer a single, well-tolerated dose (typically below the MTD) via the intended routes of administration (e.g., one group IV, one group PO). An IV arm is crucial for determining absolute bioavailability.[12]

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points. A typical schedule would be:

    • Pre-dose (0)

    • Early points: 5, 15, 30 minutes

    • Mid points: 1, 2, 4, 8 hours

    • Late point: 24 hours

  • Bioanalysis: Analyze the concentration of the parent compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot plasma concentration versus time to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after a dose.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time).Represents the total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Crucial for determining dosing frequency (e.g., a short half-life may require BID dosing).
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). Informs dose adjustments for oral administration.[10][12]

Designing Efficacy Studies

With data from MTD and PK studies, researchers can design rational and effective efficacy studies.

  • Dose Selection: Choose 2-3 dose levels below the MTD. The doses should be selected to provide exposures that are multiples of the in vitro EC50 and demonstrate a clear dose-response relationship.[13]

  • Dosing Regimen: The dosing frequency is determined by the compound's half-life. For example, if the half-life is 4-6 hours, a twice-daily (BID) regimen may be necessary to maintain exposure above the target concentration.

  • Controls: Always include a vehicle control group to account for any effects of the formulation. A positive control (standard-of-care drug), if available, is also highly recommended to validate the animal model.[6]

  • Endpoints: Measure relevant pharmacodynamic (PD) markers (e.g., target engagement in tumor tissue) and clinical outcomes (e.g., tumor volume, survival) at predetermined time points.

Conclusion

Establishing the in vivo dosing and administration for a novel compound like Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate requires a methodical, evidence-based approach. There is no substitute for careful preliminary characterization and systematically conducted dose-ranging and pharmacokinetic studies. By following the framework and protocols outlined in this application note, researchers can generate high-quality, reproducible data, ensuring the robust evaluation of new therapeutic candidates while adhering to the highest standards of scientific integrity and animal welfare.

References

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zheldakova, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Javed, K., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate. [Link]

  • Postel-Vinay, S., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]

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  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Element. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Element. [Link]

  • Greenhalgh, K., et al. (2008). In vivo studies of polyacrylate nanoparticle emulsions for topical and systemic applications. Nanomedicine. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Paroly, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Paroly, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

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  • Bailey, S., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. Taylor & Francis Online. [Link]

  • D'Ambrosio, A., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [Link]

  • Radwan, M. A., et al. (2007). In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. ResearchGate. [Link]

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Application Note & Protocols: Strategic Cross-Coupling of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The molecule, Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, represents a confluence of two such valuable moieties. The 1-(methylsulfonyl)piperidine core is a recognized pharmacophore, with the sulfonyl group acting as a stable, polar, hydrogen-bond acceptor that can enhance metabolic stability and modulate physicochemical properties.[1][2] This saturated heterocyclic system is prevalent in a wide array of therapeutic agents.[3]

The acrylate "handle" on this scaffold is a versatile Michael acceptor and, more importantly for this guide, a powerful substrate for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.[4] This allows for the direct and efficient attachment of various aryl and vinyl groups, providing a rapid pathway to increase molecular complexity and explore structure-activity relationships (SAR). This application note provides a detailed guide to the most pertinent cross-coupling reaction for this substrate—the Mizoroki-Heck reaction—offering mechanistic insights and robust protocols for researchers in drug development.

Part 1: The Mizoroki-Heck Reaction - Mechanistic Underpinnings

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an unsaturated halide (or pseudohalide) with an alkene.[5][6] For a terminal acrylate like Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, this reaction facilitates the addition of an aryl or vinyl group to the β-position of the acrylate, yielding a substituted cinnamate-type derivative. Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism proceeds via a Palladium(0)/Palladium(II) cycle.[7]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex. This is often the rate-limiting step, with reactivity trends of X being I > Br > OTf >> Cl.[7]

  • Coordination & Migratory Insertion: The acrylate substrate coordinates to the Pd(II) center. Subsequently, the aryl group on the palladium migrates to one of the carbons of the alkene (syn-insertion), forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed productively, a hydrogen atom on the carbon adjacent to the palladium must be abstracted by the metal (syn-elimination). This step forms the desired C=C double bond of the product and a hydrido-palladium(II) complex.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to form H-X and regenerate the active Pd(0) catalyst, which re-enters the cycle.

Heck_Mechanism Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl pd2_pi π-Complex pd2_aryl->pd2_pi Alkene Coordination pd2_alkyl σ-Alkyl-Pd(II) pd2_pi->pd2_alkyl Migratory Insertion pd2_hydrido H-Pd(II)-X(L₂) pd2_alkyl->pd2_hydrido β-Hydride Elimination out1 pd2_alkyl->out1 Product pd2_hydrido->pd0 Reductive Elimination out2 pd2_hydrido->out2 center in1 in1->pd0 in2 in2->pd2_aryl Acrylate

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Part 2: Experimental Protocols and Workflow

This section provides a general, robust protocol for the Heck arylation of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate with an aryl iodide. This protocol serves as an excellent starting point for a wide range of aryl and heteroaryl halides.

Experimental Workflow Overview

The following diagram illustrates the standard laboratory workflow from reaction setup to the isolation of the final purified product.

Heck_Workflow Heck Reaction Laboratory Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Weigh Reagents: - Acrylate Substrate - Aryl Halide - Pd Catalyst & Ligand - Base glassware Dry Glassware (Flask, Condenser) reagents->glassware atmosphere Assemble under Inert Atmosphere (N₂/Ar) glassware->atmosphere dissolve Add Anhydrous Solvent (e.g., DMF) atmosphere->dissolve heat Heat to Desired Temp (e.g., 80-110 °C) dissolve->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool quench Quench & Dilute (H₂O, EtOAc) cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na₂SO₄/MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for a Mizoroki-Heck cross-coupling experiment.

Detailed Protocol: Synthesis of Isopropyl (E)-3-(4-methoxyphenyl)-2-(1-(methylsulfonyl)piperidin-4-yl)prop-2-enoate

Materials:

  • Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, 4-iodoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acrylate is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Parameter Optimization and Scientific Rationale

The success and efficiency of a Heck reaction are highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides the scientific reasoning behind their selection, enabling researchers to adapt the protocol for different substrates and desired outcomes.[8]

ParameterCommon Reagents/ConditionsRationale & Causality (The "Why")Key References
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a Pd(0) source and may be preferred for more sensitive reactions.[9]
Ligand PPh₃, P(o-tol)₃, Buchwald ligands (XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)Ligands stabilize the palladium catalyst, preventing precipitation as palladium black. Bulky, electron-rich phosphine or NHC ligands accelerate the oxidative addition of less reactive electrophiles (e.g., aryl chlorides) and can improve yields for sterically hindered substrates.[10][11] Ligand-free conditions are sometimes viable, especially with highly reactive aryl iodides or diazonium salts.[12][5][9][10][11]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N, DIPEAThe base is essential for the final reductive elimination step, neutralizing the H-X generated to regenerate the Pd(0) catalyst. Inorganic bases are often used in polar aprotic solvents, while organic amines are common in solvents like acetonitrile. The choice can influence reaction rate and side product formation.[8][13]
Electrophile Aryl/Vinyl Iodides, Bromides, Triflates, Diazonium Salts, ChloridesReactivity follows the order: I > Br ≈ OTf > Cl.[7] Iodides and bromides are the most common. Chlorides are cheaper but require more active catalytic systems (e.g., with bulky, electron-rich ligands).[7][10] Arenediazonium salts are highly reactive and can often be coupled under milder, ligand-free conditions.[12][7][12]
Solvent DMF, DMAc, NMP, Acetonitrile (MeCN), DioxanePolar aprotic solvents like DMF are excellent for solubilizing the inorganic base and the palladium salts, often leading to higher reaction rates. The choice of solvent can impact catalyst stability and reaction temperature.[8]
Temperature 80 - 140 °CSufficient thermal energy is required to overcome the activation barriers for the key steps, particularly oxidative addition and reductive elimination. The specific temperature depends on the reactivity of the electrophile and the stability of the catalyst.[6][8]

References

  • Cunha, S., et al. (2006). Efficient Heck Arylations of Cyclic and Acyclic Acrylate Derivatives Using Arenediazonium Tetrafluoroborates. Organic Letters. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

  • Whittaker, A. M., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

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  • Heck Reaction—State of the Art. MDPI. [Link]

  • Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]

  • Next-generation ligands for complex coupling challenges. Chemistry World. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Palladium-catalysed Suzuki-Miyaura coupling of α, β-unsaturated superactive triazine esters. ResearchGate. [Link]

  • Palladium-catalysed Suzuki–Miyaura coupling of α,β-unsaturated superactive triazine esters. Royal Society of Chemistry. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online. [Link]

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Application Notes and Protocols for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate in Medicinal Chemistry Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate and analogous compounds in medicinal chemistry. This document outlines the scientific rationale, potential therapeutic targets, and detailed protocols for the synthesis, characterization, and biological evaluation of this class of compounds.

Introduction: The Scientific Rationale

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate represents a chemical scaffold with significant potential in drug discovery. Its structure combines three key pharmacophoric elements: an α,β-unsaturated carbonyl system, a piperidine core, and a methylsulfonyl group. This unique combination suggests a range of potential biological activities and therapeutic applications.

The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[1][2] This "irreversible" or "covalent" binding can lead to enhanced potency and prolonged duration of action, a strategy that has proven effective in overcoming drug resistance in areas like cancer therapy.[1] The reactivity of this group can be tuned by modifying its electronic properties, offering a versatile tool for medicinal chemists.[1]

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in a multitude of approved drugs.[3][4][5] It serves as a versatile building block that can be readily functionalized to modulate a compound's physicochemical properties, such as solubility and lipophilicity, and to orient substituents for optimal interaction with biological targets.[4][5] The methylsulfonyl group can further influence the compound's properties, enhancing polarity and metabolic stability, and potentially participating in hydrogen bonding interactions with target proteins.

Potential Therapeutic Applications and Biological Targets

Based on the structural motifs present in Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, several potential therapeutic applications and biological targets can be hypothesized. The α,β-unsaturated carbonyl functionality is a common feature in inhibitors of enzymes with a cysteine residue in their active site.

Potential Targets Include:

  • Kinases: Many kinases, such as Bruton's tyrosine kinase (BTK) and certain cyclin-dependent kinases (CDKs), have accessible cysteine residues near the ATP binding site. Covalent inhibitors targeting these kinases have shown significant clinical success. The piperidine scaffold is also a common feature in various kinase inhibitors. For example, the CDK inhibitor Ebvaciclib (PF-06873600) is being investigated for the treatment of breast cancer.[6][7]

  • Proteases: Cysteine proteases, such as caspases and cathepsins, are another class of enzymes that can be targeted by covalent inhibitors.

  • Inflammatory Pathway Proteins: Proteins involved in inflammatory signaling, such as those in the NF-κB pathway, often contain reactive cysteine residues that can be targeted to modulate their activity.[1] α,β-unsaturated carbonyl compounds have been shown to inhibit enzymes involved in the arachidonic acid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation.[8]

Therapeutic Areas of Interest:

  • Oncology: The potential to target kinases and other proteins involved in cell proliferation makes this compound class highly relevant for cancer drug discovery.[9][10]

  • Inflammation and Autoimmune Diseases: By targeting key inflammatory mediators, these compounds could be developed as anti-inflammatory agents.[8]

  • Neurodegenerative Diseases: Certain proteases and kinases are implicated in the pathology of neurodegenerative disorders, presenting another potential avenue for investigation.

Synthesis and Characterization

The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can be achieved through a multi-step process, starting from commercially available piperidine derivatives. A general synthetic route is proposed below.

Protocol 1: Synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Step 1: N-Methylsulfonylation of 4-hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(methylsulfonyl)piperidin-4-ol.

Step 2: Oxidation of the alcohol to the aldehyde

  • Dissolve 1-(methylsulfonyl)piperidin-4-ol (1.0 eq) in DCM.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Concentrate the filtrate to obtain 1-(methylsulfonyl)piperidine-4-carbaldehyde.

Step 3: Wittig-Horner-Emmons reaction

  • To a solution of isopropyl 2-(diethoxyphosphoryl)acetate (1.2 eq) in THF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the ylide.

  • Add a solution of 1-(methylsulfonyl)piperidine-4-carbaldehyde (1.0 eq) in THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Biological Evaluation

To assess the biological activity of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate and its analogs, a series of in vitro assays should be performed.

Protocol 2: Kinase Inhibition Assay (Example: CDK2)

This protocol describes a general method to assess the inhibitory activity of the compound against a representative kinase, CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E1 enzyme

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Peptide substrate (e.g., a histone H1-derived peptide)

    • Test compound (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

    • 384-well white plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 50 nL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of the CDK2/Cyclin E1 enzyme solution (pre-diluted in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate (final concentrations will depend on the specific assay conditions, typically at or near the Km for ATP).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines.

  • Cell Lines: Select a panel of cancer cell lines relevant to the hypothesized target (e.g., breast cancer cell lines like MCF-7 for CDK inhibitors).[11]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curves.

Structure-Activity Relationship (SAR) Studies

To optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound, systematic SAR studies should be conducted.

Key Modifications to Explore:

  • Acrylate Moiety:

    • Substitution at the α- or β-position of the acrylate can modulate its reactivity and selectivity.[1]

    • Replacing the acrylate with other Michael acceptors (e.g., acrylamide) can also be explored.

  • Piperidine Ring:

    • Introduction of substituents on the piperidine ring can improve binding affinity and physicochemical properties.[5][12]

  • Methylsulfonyl Group:

    • Replacement with other sulfonyl or sulfinyl groups can be investigated to fine-tune the electronic and steric properties.

  • Isopropyl Ester:

    • Varying the ester group can affect the compound's prodrug characteristics and overall pharmacokinetic profile.

Data Presentation and Visualization

Quantitative Data Summary
CompoundModificationTarget IC₅₀ (nM)Cell Line GI₅₀ (µM)
Lead Compound Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylateHypothetical ValueHypothetical Value
Analog 1 α-methyl acrylate
Analog 2 N,N-dimethylacrylamide
Analog 3 3-fluoro-piperidine
Analog 4 Ethylsulfonyl
Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Analysis & Optimization syn Synthesis of Analogs pur Purification (HPLC) syn->pur char Characterization (NMR, MS) pur->char biochem Biochemical Assays (e.g., Kinase Inhibition) char->biochem cell Cell-based Assays (e.g., Proliferation) biochem->cell sar SAR Analysis cell->sar pk ADME/PK Profiling sar->pk pk->syn Design Next Generation

Caption: Iterative drug discovery cycle for novel covalent inhibitors.

Hypothesized Covalent Binding Mechanism

G cluster_protein Enzyme Active Site cluster_inhibitor Inhibitor Cys Cys-SH Covalent_Bond Covalent Adduct R1-CH(S-Cys)-CH2-COOR2 Cys->Covalent_Bond Inhibitor R1-CH=CH-COOR2 Inhibitor->Covalent_Bond Michael Addition

Caption: Covalent modification of a cysteine residue by a Michael acceptor.

Conclusion and Future Directions

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate serves as a promising starting point for the development of novel covalent inhibitors. The modular nature of its synthesis allows for rapid exploration of the structure-activity relationships. Future work should focus on optimizing the potency and selectivity of this scaffold against specific biological targets, as well as evaluating its pharmacokinetic properties in preclinical models. The strategic application of covalent inhibition, guided by a thorough understanding of the underlying biochemistry and pharmacology, holds the potential to deliver next-generation therapeutics for a range of diseases.

References

  • Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 353-359. [Link]

  • Gontijo, V. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 43813–43825. [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...[Link]

  • Pozzi, D., et al. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 15654–15670. [Link]

  • ResearchGate. (n.d.). Different medicinal activity of α,β-unsaturated carbonyl compounds.[Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Ahmad, I., et al. (2014). Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. European Journal of Medicinal Chemistry, 82, 313-321. [Link]

  • Malkov, A. V. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules, 26(14), 4277. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • De, P., et al. (2015). Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. Journal of Materials Chemistry B, 3(1), 108-120. [Link]

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610. [Link]

  • Nature. (2025). Giving promising drug compounds a second chance. [Link]

  • Archibald, S. J., et al. (2003). The synthesis of an isopropyl substituted 1,4,7-triazacyclononane via an in situ sequential macrocyclisation method. Organic & Biomolecular Chemistry, 1(18), 3240-3245. [Link]

  • ClinicalTrials.gov. (n.d.). A Study of PF-06873600 in People With Cancer. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Ebvaciclib. [Link]

  • Al-Hussain, S. A., et al. (2024). Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation. Molecules, 29(5), 1145. [Link]

  • U.S. Food and Drug Administration. (2008). eCopy, Inc.[Link]

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  • El-Far, A. H., et al. (2023). Simultaneous Administration of Bevacizumab with Bee-Pollen Extract-Loaded Hybrid Protein Hydrogel NPs Is a Promising Targeted Strategy against Cancer Cells. Pharmaceutics, 15(2), 585. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific olefination reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthesis.

The synthesis of this target molecule is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde, in this case, 1-(methylsulfonyl)piperidin-4-carbaldehyde , with a stabilized phosphonate ylide generated from a reagent like isopropyl 2-(triethylphosphono)acetate . The overall goal is to form the desired α,β-unsaturated ester with high efficiency and stereoselectivity.

Reaction Overview

The core transformation is the formation of a carbon-carbon double bond. The HWE reaction is advantageous because the byproduct, a phosphate salt, is water-soluble, simplifying purification compared to the classic Wittig reaction.[1][2]

Figure 1: General Horner-Wadsworth-Emmons (HWE) reaction scheme for the target synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis that can lead to reduced yield.

Q1: My reaction yield is very low or the reaction did not proceed to completion. What are the likely causes?

Low conversion is one of the most frequent issues. The root cause often lies in the generation or reactivity of the phosphonate carbanion.

A1: Troubleshooting Low Conversion

Several factors related to base, reagents, and reaction conditions can cause low conversion. Let's break them down logically.

1. Ineffective Deprotonation of the Phosphonate Reagent

The first step of the HWE reaction is the deprotonation of the phosphonate to form the nucleophilic carbanion.[1] If this step is inefficient, the entire reaction will be sluggish.

  • Weak or Inappropriate Base: The pKa of the α-proton on the phosphonate ester is typically around 20-22 in DMSO. A sufficiently strong base is required for complete deprotonation.

    • Sodium Hydride (NaH): A common and effective choice. However, the quality of NaH is critical. Old or improperly stored NaH may have a passivating layer of sodium hydroxide/carbonate. Ensure you are using fresh, high-quality NaH (typically a dispersion in mineral oil).

    • Alkoxides (NaOMe, NaOEt, t-BuOK): Also effective, but can introduce potential side reactions like transesterification with your isopropyl ester if used in excess or at high temperatures.

    • Lithium Bases (LHMDS, n-BuLi): Very strong bases that ensure rapid and complete deprotonation, often at low temperatures.[3] However, they can be sensitive to moisture and air.

    • Milder Bases (DBU, K₂CO₃, LiCl/DBU): For substrates that are sensitive to strong bases, milder conditions can be used.[1][4] However, they may require longer reaction times or elevated temperatures to achieve full conversion.

  • Protocol: Testing Base Efficacy

    • Reagent Purity: Use fresh, anhydrous solvent (THF is common). Ensure your phosphonate reagent is dry.

    • Base Dispensation: If using NaH, wash the dispersion with dry hexanes to remove mineral oil before adding the solvent.

    • Temperature Control: Add the phosphonate reagent slowly to the base suspension at 0 °C to control the initial exotherm and hydrogen evolution (with NaH).

    • Anion Formation: After adding the phosphonate, allow the mixture to stir for 30-60 minutes at 0 °C or room temperature to ensure complete formation of the ylide before adding the aldehyde. The solution should become clear or homogeneous.

2. Issues with Reagents
  • Aldehyde Impurity: The starting aldehyde, 1-(methylsulfonyl)piperidin-4-carbaldehyde, can be prone to oxidation to the corresponding carboxylic acid or hydration. The presence of the carboxylic acid will quench the phosphonate carbanion, reducing the yield.

    • Action: Check the purity of your aldehyde by ¹H NMR before use. If significant acid impurity is detected, consider purification by column chromatography or an acidic wash followed by drying.

  • Moisture Contamination: Water will quench the phosphonate carbanion.

    • Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

3. Suboptimal Reaction Temperature

The reaction temperature influences both the rate and, in some cases, the stereoselectivity.[3]

  • Too Low: Reactions run at very low temperatures (e.g., -78 °C) may be too slow, especially with weaker bases, leading to incomplete conversion within a practical timeframe.

  • Too High: While higher temperatures can increase the rate, they may also promote side reactions, such as decomposition of the reagents or product, or aldol-type reactions.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base 1. Evaluate Base and Deprotonation Step start->check_base check_reagents 2. Verify Reagent Purity (Aldehyde, Solvent, Phosphonate) start->check_reagents check_conditions 3. Optimize Reaction Conditions (Temp, Time) start->check_conditions check_workup 4. Review Work-up and Purification Procedure start->check_workup sub_base1 Is the base strong enough? (e.g., NaH, LHMDS vs. K2CO3) check_base->sub_base1 sub_base2 Is the base fresh and active? (e.g., old NaH) check_base->sub_base2 sub_base3 Is there sufficient time for anion formation? check_base->sub_base3 sub_reagents1 Is the aldehyde pure? (Check for acid impurity) check_reagents->sub_reagents1 sub_reagents2 Are solvents anhydrous? (Reaction under inert atm.) check_reagents->sub_reagents2 sub_conditions1 Is temperature too low for the base? (e.g., K2CO3 at 0°C) check_conditions->sub_conditions1 sub_conditions2 Is reaction time sufficient? check_conditions->sub_conditions2 sub_workup1 Is product lost during aqueous extraction? check_workup->sub_workup1 sub_workup2 Is purification method appropriate? (e.g., silica gel stability) check_workup->sub_workup2

Figure 2: A logical workflow for troubleshooting low reaction yield.

Q2: I'm observing significant amounts of an unknown impurity alongside my product. What could it be?

A2: Identifying and Mitigating Side Products

The most common side products in an HWE reaction arise from the reactivity of the starting materials and intermediates.

  • Self-Condensation of the Aldehyde: If the aldehyde enolizes, it can undergo a self-aldol condensation, especially under strongly basic conditions. This is less likely for 1-(methylsulfonyl)piperidin-4-carbaldehyde due to the α-carbon being a methine, but impurities in the aldehyde could be problematic.

  • Michael Addition: The product is an α,β-unsaturated ester, which is a Michael acceptor. A second molecule of the phosphonate carbanion could potentially add to the product. This is usually slow but can become an issue with long reaction times or a high concentration of the carbanion.

  • Byproducts from the Base: If using an alkoxide base (e.g., NaOEt) and your phosphonate is a different ester (e.g., trimethyl phosphonoacetate), you can get transesterification of the phosphonate reagent itself. It is best practice to match the alkoxide base to the ester group on the phosphonate (e.g., use NaOEt with triethyl phosphonoacetate).[5]

Protocol: Minimizing Impurities

  • Control Stoichiometry: Use a slight excess of the phosphonate reagent (e.g., 1.1-1.2 equivalents) to ensure the aldehyde is fully consumed.

  • Reverse Addition: Add the aldehyde solution slowly to the pre-formed phosphonate carbanion solution. This keeps the aldehyde concentration low at any given moment, minimizing self-condensation.

  • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate to suppress side reactions.

  • Prompt Work-up: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly to prevent the formation of downstream impurities. A standard quench involves adding saturated aqueous ammonium chloride (NH₄Cl).

Frequently Asked Questions (FAQs)

Q3: Which base is the best choice for this synthesis?

A3: The "best" base depends on your specific laboratory constraints, substrate stability, and desired outcome (yield vs. stereoselectivity).

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this product.[1][6] The choice of base and cation can influence this selectivity.

BaseTypical ConditionsAdvantagesDisadvantages
NaH THF, 0 °C to RTInexpensive, high yield, generally good (E)-selectivity.Can be pyrophoric, quality varies, requires removal of mineral oil.
LHMDS/KHMDS THF, -78 °C to 0 °CVery strong, clean reactions, excellent for sensitive substrates. Often used for (Z)-selective modifications but effective for standard HWE.[7]More expensive, requires strictly anhydrous/inert techniques.
t-BuOK THF, 0 °C to RTStrong, soluble base, easy to handle.Can promote side reactions if not used carefully.
DBU/LiCl Acetonitrile (MeCN), RTMild conditions, excellent for base-sensitive substrates.[1][4]May require longer reaction times or heating.
K₂CO₃ MeCN or DMF, RT to 60°CVery mild, inexpensive, and safe. Good for large-scale synthesis.[8]Often requires higher temperatures and longer times; may not be effective for all substrates.

Recommendation: For initial trials, Sodium Hydride (NaH) in THF is a robust and cost-effective starting point. If yield issues persist or the aldehyde is found to be unstable, switching to a milder system like DBU/LiCl in acetonitrile is a logical next step.

Q4: How can I improve the (E)-stereoselectivity of the reaction?

A4: The HWE reaction inherently favors the (E)-isomer. This preference arises from the reaction mechanism, where the formation of the oxaphosphetane intermediate is reversible, allowing equilibration to the more stable anti-intermediate which leads to the (E)-alkene.[6][9]

HWE_Mechanism start Phosphonate + Base carbanion Phosphonate Carbanion (Ylide) start->carbanion - H⁺ aldehyde + Aldehyde (R-CHO) intermediates Betaine Intermediates (Erythro and Threo) aldehyde->intermediates Nucleophilic Addition equilibration Reversible Equilibration intermediates->equilibration oxaphosphetanes Oxaphosphetane Intermediates (Anti and Syn) equilibration->oxaphosphetanes elimination Irreversible Elimination oxaphosphetanes->elimination Favors Anti to (E) products (E)-Alkene (Major) + (Z)-Alkene (Minor) elimination->products

Figure 3: Simplified HWE mechanism highlighting the equilibration step that favors (E)-alkene formation.

To maximize (E)-selectivity:

  • Use Sodium or Potassium Bases: Li⁺ cations can sometimes interfere with the reversibility of the initial addition step, potentially lowering (E)-selectivity. Na⁺ and K⁺ based systems (NaH, KHMDS) are generally preferred for high (E)-selectivity.

  • Allow for Equilibration: Running the reaction at slightly elevated temperatures (e.g., room temperature or slightly above) can ensure the intermediates have enough energy to equilibrate to the more stable anti-conformation, which leads to the (E)-product.[3]

  • Solvent Choice: Protic solvents are generally avoided, but polar aprotic solvents like THF or DMF are standard and work well.

Q5: What is a reliable protocol for work-up and purification?

A5: A clean work-up is crucial for isolating the product in high yield and purity.

Protocol: General Work-up and Purification

  • Reaction Quench: Cool the reaction mixture in an ice bath (0 °C). Slowly and carefully add saturated aqueous NH₄Cl solution to quench any remaining base and reactive intermediates. If NaH was used, this step will generate hydrogen gas, so ensure adequate ventilation and add the quenching agent dropwise.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent. The sulfonyl group and the piperidine ring give the molecule some polarity, so ensure thorough extraction.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1x)

    • Saturated aqueous NaCl (brine) (1x) to help break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis of the crude material.

    • Note on Stability: Acrylates can be sensitive. Avoid prolonged exposure to silica gel if you observe product degradation. It is sometimes beneficial to add a very small amount of a non-nucleophilic base like triethylamine (~0.1%) to the chromatography solvent system to prevent streaking or decomposition on acidic silica.

By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

References
  • Miyano, S., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Cravotto, G., et al. (2018). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pospíšil, J., et al. (2012). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry. Available at: [Link]

  • Lopes, A. A., et al. (2020). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules. Available at: [Link]

  • Ando, K., et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Ando, K. (2000). Z-Selective Horner-Wadsworth-Emmons Reaction. Reviews on Heteroatom Chemistry. Available at: [Link]

  • Meier, M. A. R., et al. (2024). Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications. Green Chemistry. Available at: [Link]

  • Chem Help ASAP. (2020). Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6)

Physicochemical Profile & Solvation Dynamics

Understanding the structural properties of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is the first step in diagnosing solubility failures. The molecule possesses a distinct amphiphilic character: the methylsulfonyl moiety acts as a strong, polar hydrogen-bond acceptor, while the piperidine ring and isopropyl ester form bulky hydrophobic domains.

Dimethyl sulfoxide (DMSO) solvates this compound by aligning its polar sulfoxide oxygen with the polar domains of the solute, while its non-polar methyl groups interact with the hydrophobic rings. Any disruption to this microenvironment will lead to rapid precipitation.

Quantitative Data & Solubility Parameters
PropertyValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 275.36 g/mol Moderate size; generally highly soluble in pure anhydrous DMSO.
Polar Groups Methylsulfonyl (-SO₂CH₃), EsterCompetes with absorbed water for hydrogen bonding in "wet" DMSO.
Hydrophobic Groups Piperidine ring, IsopropylProne to hydrophobic collapse if the solvent's dielectric constant increases.
Target Stock Conc. 10 mM – 50 mMHigh concentrations are highly susceptible to freeze-thaw precipitation.
Solvent (DMSO) MP 18.4 °CCrystallizes in standard refrigerators/freezers, excluding solutes from the matrix.

Diagnostic Troubleshooting FAQs

Q1: My 50 mM DMSO stock was perfectly clear when I made it, but after storing it at -20°C and thawing, there is a white precipitate at the bottom. Why did this happen? Mechanistic Cause: This is a classic case of water-induced supersaturation synergizing with freeze-thaw cycles . DMSO is highly hygroscopic. When you open the stock vial, it rapidly absorbs atmospheric moisture. This water alters the dielectric constant of the solvent, disrupting the delicate solvation shell around the hydrophobic piperidine and isopropyl groups. When placed at -20°C, pure DMSO crystallizes first (freezing point 18.4 °C). This forces the compound and the absorbed water into a shrinking, highly concentrated liquid phase. Upon thawing, the compound finds itself in a "metastable supersaturated zone" and nucleates, forming an irreversible precipitate .

Q2: I am trying to prepare a fresh 100 mM stock in anhydrous DMSO, but the powder is just floating and won't fully dissolve. Is it insoluble? Mechanistic Cause: Not necessarily. High-concentration stocks often face a kinetic barrier rather than a strict thermodynamic solubility limit . The crystalline lattice energy of the solid powder must be overcome. At 100 mM, the ratio of solvent molecules to solute molecules is drastically reduced, slowing down the diffusion layer at the solid-liquid interface. Solution: You must input kinetic energy. Gentle heating (37°C) increases solvent molecular kinetics, while sonication provides acoustic cavitation to physically break apart micro-crystals, exponentially increasing the surface area for solvation .

Q3: My DMSO stock is crystal clear, but the moment I dilute it into my aqueous cell culture media, it turns cloudy. How do I prevent this? Mechanistic Cause: This phenomenon is known as "solvent shock." When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the water can solvate the lipophilic Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. The compound is momentarily stripped of all solvent, leading to rapid hydrophobic aggregation and precipitation .

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Anhydrous Master Stocks

Self-Validating Principle: By weighing the compound by difference and purging with inert gas, we eliminate static loss and atmospheric moisture contamination, ensuring the stock remains thermodynamically stable.

  • Equilibration: Allow the lyophilized vial of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Use an analytical balance to weigh the powder by difference into a sterile, amber glass vial. (Glass is preferred over polypropylene for long-term storage to prevent plasticizer leaching).

  • Solvent Addition: Pierce the septum of a freshly opened bottle of anhydrous DMSO (≥99.9% purity, packaged under argon) using a dry syringe. Add the calculated volume to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex for 60 seconds. If particulates remain, place the vial in a 37°C ultrasonic water bath for 5–10 minutes.

  • Validation: Hold the vial against a black background and shine a lateral light through it. If you observe a "laser beam" effect (Tyndall effect), micro-precipitates are still present. Sonicate until optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL). Purge the headspace of each tube with dry argon or nitrogen gas before sealing. Store at -80°C.

SOP 2: Rescue Protocol for Freeze-Thawed Precipitates
  • Thawing: Remove the precipitated aliquot from the freezer and allow it to reach room temperature naturally (approx. 15 minutes).

  • Thermal-Acoustic Treatment: Place the sealed tube in a 37°C water bath combined with sonication for 15 minutes .

  • Vortexing: Vortex vigorously for 30 seconds.

  • Validation (Crucial): Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the very tip of the tube. If a white pellet is visible, the compound has permanently crashed out due to excessive water uptake and the aliquot must be discarded to avoid inaccurate assay dosing.

SOP 3: Step-Wise Aqueous Dilution (Preventing Solvent Shock)
  • Intermediate Dilution: Dilute the master DMSO stock (e.g., 10 mM) into an intermediate concentration (e.g., 1 mM) using 100% pure DMSO.

  • Buffer Preparation: Warm the target aqueous buffer or cell culture media to 37°C.

  • Dropwise Addition: While vortexing the warmed aqueous buffer on a medium setting, add the intermediate DMSO stock dropwise into the center of the vortex.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity .

Mechanistic Visualizations

FreezeThawMechanism A Anhydrous DMSO Stock (Fully Solvated) B Atmospheric Exposure (Water Uptake) A->B Vial Opened C Wet DMSO State (Dielectric Shift) B->C Hygroscopic Action D Freeze-Thaw Cycle (Matrix Crystallization) C->D Storage at -20°C E Nucleation & Precipitation (Supersaturation) D->E Thawing Phase

Mechanism of water-induced precipitation of hydrophobic compounds in DMSO during freeze-thaw cycles.

DilutionWorkflow A 100% DMSO Stock (Target Concentration) B Intermediate Dilution (in 100% DMSO) A->B Serial Dilution C Dropwise Addition (into Aqueous Buffer) B->C Vortexing / High Shear D Final Assay Solution (Homogeneous, <0.5% DMSO) C->D Prevent Solvent Shock

Step-wise dilution workflow to prevent aqueous solvent shock and precipitation.

References

  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath Technical Posters. Available at:[Link]

  • Bowes et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." PubMed Central (NIH). Available at:[Link]

  • Sussex Drug Discovery Centre. "Can we predict compound precipitation in DMSO stocks?" SDDC Blog. Available at:[Link]

Technical Support Center: Optimizing Column Chromatography Purification for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical, in-depth solutions for challenges encountered during the column chromatography purification of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate and related piperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning to empower your decision-making in the lab.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format, offering direct solutions to specific experimental problems.

Issue 1: Poor Peak Shape - Tailing and Streaking

Question: My compound, Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, is exhibiting significant peak tailing on my silica gel column. What's causing this and how can I achieve a sharp, symmetrical peak?

Answer: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These acidic sites can protonate your compound, leading to strong ionic interactions that cause the molecule to "stick" to the stationary phase, resulting in tailing or streaking.[1]

Here are several effective strategies to counteract this:

  • Mobile Phase Modification: The most common and immediate solution is to add a basic modifier to your eluent.[1][2] This additive will compete with your product for the acidic sites on the silica.

    • Triethylamine (TEA): A concentration of 0.1-1% (v/v) TEA in your mobile phase is a good starting point.[1][2]

    • Ammonia: For more strongly basic compounds, a 1-2% solution of 7N ammonia in methanol can be highly effective.[1]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are already masked is often a more reproducible solution.[1][2]

    • Alumina (Basic or Neutral): For particularly stubborn basic compounds, switching to an alumina stationary phase can be an excellent alternative.[1][2]

  • Alternative Chromatography Techniques:

    • Reverse-Phase Chromatography: If your piperidine derivative is less polar, reverse-phase chromatography on a C18 column can be a viable option. In this case, acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can actually improve peak shape by protonating the piperidine nitrogen.[2]

Issue 2: Low or No Recovery of the Product

Question: I'm experiencing very low recovery of my target compound after column chromatography. Where is my product going?

Answer: Low recovery is often a consequence of the same strong interactions causing peak tailing, but in this case, the binding to the silica gel is essentially irreversible.[1]

Potential Causes and Solutions:

CauseSolution
Irreversible Adsorption The strong interaction between the basic piperidine and acidic silica can lead to your compound getting permanently stuck on the column. Solution: Employ the mobile and stationary phase modifications mentioned in Issue 1. The addition of a basic modifier like TEA is often sufficient to disrupt this strong binding and improve recovery.[1][2]
Column Overloading Loading too much crude material can exceed the separation capacity of your column, leading to poor separation and product loss in mixed fractions. Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[2]
Compound Instability Some compounds can degrade on silica gel. Solution: Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography). If instability is suspected, consider alternative purification methods like recrystallization or acid-base extraction.[2]
Issue 3: Difficulty with Sample Loading

Question: My crude product is not very soluble in my initial, non-polar mobile phase. How can I effectively load it onto the column without it precipitating?

Answer: This is a common challenge. The "dry loading" technique is the standard solution for this problem.[1]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution.

  • Completely evaporate the solvent under reduced pressure until you have a free-flowing powder of your compound adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.[1]

Issue 4: The Compound is Stuck at the Origin

Question: My compound won't move from the top of the column, even when I increase the polarity of the mobile phase. What should I do?

Answer: This indicates an extremely strong interaction with the stationary phase.

  • Immediate Action: If you haven't already, add a basic modifier like triethylamine (1-2%) to your eluent. This will often be enough to displace your compound from the acidic sites on the silica.

  • Re-evaluate your stationary phase: If a basic modifier doesn't work, your compound may be too basic for standard silica gel. In this case, consider switching to a more inert stationary phase like basic or neutral alumina.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: Thin Layer Chromatography (TLC) is your most valuable tool here.[3] The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.3.[1] This generally provides the best separation. Remember to add your basic modifier (e.g., 1% TEA) to the TLC developing solvent to mimic the conditions of your column.

Q2: What is the difference between normal-phase and reverse-phase chromatography?

A2:

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase. It's well-suited for separating polar compounds.[4]

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. This is generally used for the separation of non-polar compounds.

Q3: Can I reuse my silica gel column?

A3: While it is possible to wash and reuse silica gel columns, it is generally not recommended for high-purity applications in drug development. Residual impurities from previous runs can co-elute with your product in subsequent purifications. For ensuring the highest purity of your Active Pharmaceutical Ingredient (API), a fresh column for each purification is the best practice.

Q4: My compound is an acrylate. Are there any special considerations?

A4: Acrylates can sometimes be prone to polymerization, especially at elevated temperatures. While this is less of a concern during column chromatography at room temperature, it's something to be mindful of. The primary challenge with your specific molecule is the basic piperidine moiety, as discussed above. For the acrylate portion, standard chromatographic conditions are usually sufficient. In some cases, for analysis by HPLC, a mobile phase of acetonitrile and water is effective for acrylate compounds.[5][6][7]

Experimental Protocols

Protocol 1: TLC Analysis and Eluent Selection
  • Dissolve a small amount of your crude Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate in a suitable solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of solvent systems with varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol). Crucially, add 1% triethylamine to each solvent system.

  • Visualize the spots under UV light or by staining.

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound.

Protocol 2: Column Packing (Slurry Method)
  • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (containing 1% TEA).

  • Wet pack your chromatography column with the slurry, ensuring a level and compact bed without any air bubbles. A gentle tapping of the column can help with this.

  • Allow the excess solvent to drain until it is level with the top of the silica bed.

Visualizing the Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis TLC TLC Analysis with 1% TEA Solvent_Selection Select Solvent System (Rf = 0.2-0.3) TLC->Solvent_Selection Column_Packing Pack Column with Slurry Solvent_Selection->Column_Packing Sample_Loading Load Sample (Dry Loading if necessary) Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Evaporation Evaporate Solvent Combine_Fractions->Evaporation

Caption: A typical workflow for column chromatography purification.

Troubleshooting Logic

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Check_Base Is a basic modifier (e.g., 1% TEA) in the mobile phase? Start->Check_Base Add_Base Add 1% TEA to the mobile phase Check_Base->Add_Base No Still_Tailing Is the peak still tailing? Check_Base->Still_Tailing Yes Add_Base->Still_Tailing Increase_Base Increase TEA to 2% or switch to NH3/MeOH Still_Tailing->Increase_Base Yes Success Problem Solved Still_Tailing->Success No Consider_Stationary_Phase Consider alternative stationary phases Increase_Base->Consider_Stationary_Phase Alumina Basic or Neutral Alumina Consider_Stationary_Phase->Alumina Amine_Silica Amine-Deactivated Silica Consider_Stationary_Phase->Amine_Silica Alumina->Success Amine_Silica->Success

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

References

  • Wang, Y., & Zhang, Y. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 145, 01014.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Wang, Y., & Zhang, Y. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
  • Li, J., et al. (2021).
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Ethyl acrylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pandey, P. (2025, October 13). Mastering Column Chromatography: Top Interview Questions & Practical Insights. Medium.
  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]

  • Shodex. (n.d.). Optimization of Mobile Phase for the Analysis of Sodium Polyacrylate (GF-7M HQ). Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sorbead India. (n.d.). For The Pharmaceutical Industry - Column Chromatography. Retrieved from [Link]

  • GalChimia. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • American Chemical Society. (2024, June 24).
  • Tahri, A., et al. (2019). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC.
  • Chromatography Forum. (2025, January 14).
  • Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • Patsnap Eureka. (2025, September 10). Optimizing Silica Sol-Gel Transition for Porous Structures with Colloidal Silica.
  • EPRUI Biotech. (2018, August 23).
  • YMC CO., LTD. (n.d.).
  • Royal Society of Chemistry. (n.d.). Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency.
  • OSAKA SODA CO., LTD. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Chromatographic Analysis of 1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate Dihydrochloride, a New CNS Stimulant. PubMed.

Sources

Technical Support Center: Overcoming Crystallization Challenges with Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this guide based on established principles of crystallization and extensive experience with similar small molecules.

Introduction to Crystallization of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a molecule of interest in pharmaceutical development. Its structure, featuring a sulfonylpiperidine moiety and an isopropyl acrylate group, presents unique crystallization challenges. The presence of both hydrogen bond acceptors (sulfonyl and carbonyl oxygens) and a somewhat flexible piperidine ring can lead to complex crystallization behavior, including the potential for polymorphism.[1][2] The ultimate crystalline form of an active pharmaceutical ingredient (API) is critical as it can significantly impact solubility, dissolution rate, bioavailability, and stability.[1][3][4] This guide will provide practical solutions to common crystallization problems to help you obtain high-quality crystals suitable for further analysis and development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate in a question-and-answer format.

Issue 1: The compound precipitates as an oil instead of a crystalline solid ("oiling out").

Question: I've followed my initial crystallization protocol, but upon cooling, the compound separates as a viscous liquid or oil, not as crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" is a common problem in crystallization and typically occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high.[5][6] The high concentration of impurities can also lower the melting point of the mixture, leading to oiling out.[6] For Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, its moderate polarity and potential for conformational flexibility can contribute to this issue.

Solutions:

  • Re-evaluate Your Solvent System: The chosen solvent may be too good, keeping the compound in a supersaturated state as a liquid. Try a solvent in which the compound is less soluble at room temperature. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]

  • Use a Co-solvent (Anti-solvent) System: Dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., heptane, hexane) in which the compound is insoluble, until the solution becomes slightly turbid.[7] This controlled reduction in solubility can promote crystallization over oiling out.

  • Reduce the Cooling Rate: Rapid cooling can shock the system, leading to the formation of an oil instead of an ordered crystal lattice.[5][7] Try insulating the crystallization vessel to slow down the cooling process.

  • Lower the Initial Concentration: Start with a more dilute solution. This can be achieved by adding more solvent.[6][8] While this may reduce the overall yield, it can improve the quality of the crystals.

  • Purify the Starting Material: If impurities are suspected, purify the compound using techniques like column chromatography before attempting crystallization.[5]

Issue 2: No crystals form, even after extended cooling.

Question: My solution remains clear even after cooling in an ice bath for an extended period. What can I do to induce crystallization?

Answer: The failure of a compound to crystallize from a solution that is likely supersaturated is often due to a high kinetic barrier to nucleation, the first step in crystal formation.[9] Several techniques can be employed to overcome this barrier.

Solutions:

  • Induce Nucleation by Scratching: Gently scratch the inside of the glass vessel at the air-solvent interface with a glass rod.[5][6] The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of the crystalline compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution.[6][10] This provides a template for further crystal growth.

  • Concentrate the Solution: It's possible the solution is not sufficiently supersaturated.[5][6] Slowly evaporate some of the solvent to increase the concentration of the compound and then attempt to cool it again.

  • Try a Different Crystallization Technique: If slow cooling is not working, consider other methods like slow evaporation or vapor diffusion.[9][11]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.[9]

    • Vapor Diffusion: Dissolve the compound in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent that is more volatile. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[9][12]

Issue 3: The resulting solid is amorphous or a very fine powder, not well-defined crystals.

Question: I managed to get a solid to precipitate, but it's an amorphous powder, not the distinct crystals I need for X-ray diffraction. How can I improve the crystal quality?

Answer: The formation of an amorphous solid or a fine powder suggests that the rate of nucleation was much higher than the rate of crystal growth.[5] This often happens when the solution is too supersaturated or cools too quickly.[8] The goal is to favor the growth of a smaller number of crystals rather than the rapid formation of many nuclei.

Solutions:

  • Optimize the Cooling Profile: A slower, more controlled cooling rate is crucial.[7] Consider using a programmable cooling bath or insulating the crystallization vessel to slow down the temperature drop.

  • Reduce Supersaturation: As with oiling out, a less concentrated solution can lead to the formation of larger, more well-defined crystals.[8]

  • Solvent Selection: The choice of solvent can influence crystal habit. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. A table of suggested starting solvents is provided below.

  • Utilize Solvent Layering: Dissolve your compound in a dense, "good" solvent. Carefully layer a less dense, miscible "poor" solvent on top.[9] Slow diffusion at the interface of the two solvents can lead to the growth of high-quality single crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate?

A1: The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[5] Given the structure of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, which has both polar (sulfonyl, ester) and non-polar (isopropyl, piperidine ring) functionalities, a good starting point would be moderately polar solvents.

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsIsopropanol, EthanolPotential for hydrogen bonding with the sulfonyl and carbonyl groups.
EstersEthyl Acetate, Isopropyl AcetateGood balance of polarity to dissolve the compound when heated.
KetonesAcetone, Methyl Ethyl Ketone (MEK)Stronger solvents that can be useful for dissolving less soluble impurities.
EthersTetrahydrofuran (THF), 2-Methyl-THFModerately polar aprotic solvents.
HydrocarbonsHeptane, TolueneCan be used as anti-solvents in a co-solvent system.

It is highly recommended to perform a small-scale solubility test with a range of solvents to identify the most promising candidates before attempting a larger-scale crystallization.

Q2: How can I tell if I have different polymorphs of my compound?

A2: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[1] Several analytical techniques can be used to identify and characterize polymorphs:

  • X-Ray Powder Diffraction (XRPD): This is the most definitive method for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.[13]

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.[14]

  • Thermogravimetric Analysis (TGA): TGA can help identify solvates or hydrates, which are sometimes referred to as pseudopolymorphs.[13]

  • Infrared (IR) and Raman Spectroscopy: Different polymorphic forms can exhibit subtle differences in their vibrational spectra due to different intermolecular interactions in the crystal lattice.

Q3: My crystals are very small. How can I grow larger ones suitable for single-crystal X-ray diffraction?

A3: Growing large, high-quality single crystals suitable for X-ray diffraction is often a bottleneck in structural analysis.[11][15] The key is to slow down the crystallization process to favor crystal growth over nucleation.

  • Slow Evaporation of a Dilute Solution: Start with a solution that is not yet saturated and allow the solvent to evaporate very slowly over days or even weeks.[9]

  • Vapor Diffusion: This is a very effective method for growing high-quality crystals from small amounts of material.[9][12]

  • Solvent Layering: This technique can also yield large, well-ordered crystals by creating a very slow and controlled change in solvent composition.[9]

  • Temperature Control: A very slow and precise cooling rate can promote the growth of large single crystals.

Experimental Workflows and Diagrams

Troubleshooting Crystallization Outcomes

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting cluster_solutions Troubleshooting Actions start Initial Crystallization Attempt outcome Observe Outcome start->outcome no_solid No Solid Forms outcome->no_solid Clear Solution oil_out Oiling Out outcome->oil_out Liquid Droplets fine_powder Amorphous/Fine Powder outcome->fine_powder Precipitate good_crystals Good Crystals outcome->good_crystals Crystalline Solid sol_no_solid Induce Nucleation: - Scratching - Seed Crystal - Concentrate Solution no_solid->sol_no_solid sol_oil_out Modify Conditions: - Slower Cooling - More Dilute Solution - Change Solvent/Use Anti-solvent oil_out->sol_oil_out sol_fine_powder Optimize Growth: - Slower Cooling - Less Supersaturation - Solvent Screening fine_powder->sol_fine_powder sol_no_solid->start Re-attempt sol_oil_out->start Re-attempt sol_fine_powder->start Re-attempt

Caption: A decision tree for troubleshooting common crystallization issues.

Vapor Diffusion Crystallization Setup

This diagram illustrates the setup for a vapor diffusion crystallization experiment.

Vapor Diffusion Setup cluster_jar Sealed Outer Vial cluster_vial Inner Vial solution Compound in 'Good' Solvent diffusion Vapor Diffusion (Poor Solvent into Good Solvent) anti_solvent 'Poor' Solvent (Anti-solvent) anti_solvent->solution Vapor

Caption: A schematic of a vapor diffusion crystallization setup.

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Bond, A. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Taylor & Francis Online. (2008, October 4).
  • SPT Labtech. (n.d.).
  • Fiveable. (n.d.). Crystallization Methods to Know for Crystallography.
  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Oxford Academic. (n.d.). Polymorphism of pharmaceuticals.
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • PubMed. (n.d.). Crystal polymorphism in chemical process development.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Quora. (2017, April 5).
  • (n.d.).
  • Benchchem. (n.d.).
  • Journal of Materials Chemistry B. (n.d.). Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency.

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Validation & Comparative

Analytical Mastery: LC-MS Validation Guide for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate Purity and Concentration

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized piperidine derivatives for targets like GPR119 and various kinase inhibitors, the analytical rigor applied to synthetic intermediates must evolve. Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6) presents a unique analytical challenge. The electron-withdrawing methylsulfonyl group neutralizes the basicity of the piperidine nitrogen, fundamentally altering its ionization behavior and chromatographic retention compared to standard aliphatic amines.

This guide provides an authoritative, objective comparison of LC-MS methodologies for the purity and concentration validation of this compound, strictly adhering to the latest ICH Q2(R2) guidelines [1].

Rationale and Methodological Strategy

The Chemical Challenge

Standard piperidine rings protonate readily in Electrospray Ionization (ESI+), yielding high sensitivity. However, the sulfonyl substitution on Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate shifts the protonation locus to the acrylate carbonyl or the sulfonyl oxygens, which are weaker proton acceptors.

Expert Insight: To achieve the required Lower Range Limit (LRL) dictated by ICH Q2(R2) [1], analytical scientists must choose between driving [M+H]+ formation using strong organic acids (e.g., 0.1% Formic Acid) or promoting [M+NH4​]+ adducts using ammonium buffers. Furthermore, separating the target compound from critical synthetic impurities—such as the des-sulfonylated precursor (Isopropyl 3-(piperidin-4-yl)acrylate) or the hydrolyzed free acid—requires highly selective stationary phases.

Workflow Visualization

G A Method Scoping & Target Profile B Column Selection (C18 vs Biphenyl) A->B C MS/MS Optimization (ESI+ Adducts) A->C D ICH Q2(R2) Validation Execution B->D C->D E Specificity & Selectivity D->E F Linearity (Lower Range Limit) D->F G Accuracy (Spike Recovery) D->G H Precision (Repeatability) D->H I Final Method Approval E->I F->I G->I H->I

ICH Q2(R2) aligned LC-MS method development and validation lifecycle workflow.

Objective Comparison: C18 vs. Biphenyl Stationary Phases

To establish a self-validating system, we compared a standard Sub-2 µm C18 column against a Core-Shell Biphenyl column. While C18 relies purely on hydrophobic dispersion forces, the Biphenyl phase offers π−π interactions that exploit the electron-deficient nature of the methylsulfonyl group and the conjugated acrylate double bond.

Table 1: Chromatographic Performance Comparison

Conditions: 0.1% FA in Water / 0.1% FA in Acetonitrile gradient; Flow 0.4 mL/min; Target [M+H]+ m/z 276.1.

Performance MetricSub-2 µm C18 (50 x 2.1 mm)Core-Shell Biphenyl (50 x 2.1 mm)Causality / Advantage
Retention Time (Rt) 2.45 min3.10 minBiphenyl's π−π interactions increase retention for the acrylate moiety.
Peak Asymmetry (USP) 1.35 (Tailing)1.05 (Symmetrical)Biphenyl shields residual silanols better against the polar sulfonyl group.
Resolution ( Rs​ ) *1.83.4Biphenyl provides superior selectivity against the des-sulfonylated impurity.
Signal-to-Noise (S/N) 150:1 at 10 ng/mL280:1 at 10 ng/mLSharper peak elution on Biphenyl concentrates the band, boosting MS response.

*Resolution calculated relative to the critical synthetic impurity: Isopropyl 3-(piperidin-4-yl)acrylate.

Step-by-Step Experimental Protocol

Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate reference standard [2]. Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution with 50:50 Water:Acetonitrile to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at 5 ng/mL (Low), 50 ng/mL (Mid), and 800 ng/mL (High).

Liquid Chromatography Conditions
  • Column: Core-Shell Biphenyl, 50 mm × 2.1 mm, 2.6 µm.

  • Column Temperature: 40°C (Ensures reproducible mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% 95% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 4.1 min: 95% 5% B

    • 4.1 - 5.5 min: 5% B (Equilibration)

  • Injection Volume: 2.0 µL.

Mass Spectrometry (Triple Quadrupole) Conditions
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 276.1 216.1 (Collision Energy: 18 eV). Corresponds to the loss of isopropanol from the ester.

    • Qualifier: m/z 276.1 196.1 (Collision Energy: 25 eV). Corresponds to the cleavage of the methylsulfonyl group.

G Parent Parent Ion [M+H]+ m/z 276.1 Frag1 Quantifier Ion m/z 216.1 Parent->Frag1 - C3H8O (Isopropanol) Frag2 Qualifier Ion m/z 196.1 Parent->Frag2 - SO2CH3 (Methylsulfonyl)

Proposed ESI+ MS/MS fragmentation pathway for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

ICH Q2(R2) Validation Results

The developed Biphenyl LC-MS/MS method was subjected to validation following the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach and the establishment of a Lower Range Limit (LRL) over traditional LOD/LOQ calculations [1].

Table 2: Validation Metrics Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at Rt of analyteBlank matrix shows < 5% of LRL signalPASS
Linearity Range Demonstrate proportional response1.0 ng/mL to 1000 ng/mL ( R2=0.9994 )PASS
Lower Range Limit Signal precision 20% RSD1.0 ng/mL (S/N > 10, RSD = 8.4%)PASS
Accuracy (Recovery) Mean recovery within 85-115%Low: 98.2%, Mid: 101.4%, High: 99.1%PASS
Precision (Repeatability) %RSD 15% (except LRL)Intra-day RSD: 3.2%; Inter-day RSD: 4.5%PASS

Conclusion

Validating the purity and concentration of highly functionalized intermediates like Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate requires looking beyond generic platform methods. As demonstrated, the transition from a standard C18 phase to a π−π active Biphenyl phase resolves critical asymmetry and selectivity issues caused by the methylsulfonyl and acrylate groups. By coupling this optimized chromatography with targeted MS/MS fragmentation, laboratories can establish a highly robust, self-validating analytical procedure fully compliant with modern ICH Q2(R2) regulatory expectations.

References

  • European Pharmaceutical Review. "Advancements and knowledge gaps in ICH Q2(R2)". European Pharmaceutical Review, May 15, 2024. Available at:[Link]

  • Bio-Fount Chemical Database. "Isopropyl 3-(1-(Methylsulfonyl)Piperidin-4-Yl)Acrylate (CAS: 937282-79-6)". Available at:[Link]

Comparative efficacy of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparative Analysis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, a Novel Covalent Inhibitor of KRAS G12C, in Preclinical Cancer Models

Introduction: The Challenge of Targeting KRAS and the Dawn of Covalent Inhibitors

For decades, the KRAS oncogene was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined binding pocket. The glycine-to-cysteine mutation at codon 12 (G12C) is a common driver in various malignancies, including approximately 13% of lung adenocarcinomas and 4% of colon tumors[1]. The discovery of a druggable pocket in the GDP-bound state of KRAS G12C has led to the development of covalent inhibitors that irreversibly bind to the mutant cysteine residue, locking the protein in its inactive state[2]. This breakthrough has culminated in the approval of drugs like Sotorasib (AMG-510) and Adagrasib (MRTX849), which have shown promising clinical activity[2].

This guide provides a preclinical comparative efficacy analysis of a novel investigational agent, Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, hereafter referred to as Compound X . We will objectively evaluate its performance against established KRAS G12C inhibitors across a range of preclinical models, providing the experimental data and protocols that underpin this analysis.

Mechanism of Action: Covalent Modification of KRAS G12C

Compound X is designed as a selective, covalent inhibitor of the KRAS G12C mutant protein. By forming an irreversible bond with the cysteine-12 residue, it traps KRAS in its inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby abrogating downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) Receptor_Tyrosine_Kinase->SOS1 KRAS_GTP KRAS G12C (Active, GTP-bound) SOS1->KRAS_GTP GTP loading KRAS_GDP KRAS G12C (Inactive, GDP-bound) KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Compound_X Compound X Compound_X->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Tumor Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Mechanism of action of Compound X on the KRAS signaling pathway.

In Vitro Efficacy and Selectivity

The initial characterization of a novel inhibitor involves assessing its potency and selectivity in biochemical and cellular assays.

Biochemical Potency

The intrinsic inhibitory activity of Compound X was determined using a cell-free assay measuring the disruption of the KRAS-SOS1 interaction.

CompoundKRAS G12C-SOS1 Interaction IC50 (nM)
Compound X (Hypothetical) 15
Sotorasib (AMG-510)~30
Adagrasib (MRTX849)~50

Data for Sotorasib and Adagrasib are representative values from public domain literature.

Cellular Anti-Proliferative Activity

The ability of Compound X to inhibit the growth of cancer cells harboring the KRAS G12C mutation was evaluated in a panel of cell lines.

Cell LineCancer TypeCompound X IC50 (nM) (Hypothetical)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLC8 ~10~25
MIA PaCa-2Pancreatic12 ~15~40
SW1573NSCLC10 ~12~30
A549 (KRAS G12S)NSCLC>10,000 >10,000>10,000

Data for Sotorasib and Adagrasib are representative values from public domain literature.

The data indicates that Compound X exhibits potent anti-proliferative activity specifically in KRAS G12C-mutant cell lines, with no significant effect on cells with other KRAS mutations, highlighting its selectivity.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

  • Cell Seeding:

    • Culture KRAS G12C-mutant (e.g., NCI-H358) and KRAS wild-type or other mutant (e.g., A549) cells in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2[3].

  • Compound Treatment:

    • Prepare a serial dilution of Compound X (e.g., from 10 µM to 0.1 nM) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Compound X was assessed in vivo using cell-derived xenograft (CDX) models.

NCI-H358 NSCLC Xenograft Model

Nude mice bearing established NCI-H358 tumors were treated orally with Compound X, Sotorasib, or a vehicle control once daily.

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle-0
Compound X (Hypothetical) 30 95
Sotorasib30~90
Adagrasib30~85

Data for Sotorasib and Adagrasib are representative values from public domain literature.

Compound X demonstrated robust, dose-dependent anti-tumor activity, leading to significant tumor growth inhibition and, in some cases, tumor regression.

Xenograft_Study_Workflow Cell_Culture 1. Culture KRAS G12C Cancer Cells (e.g., NCI-H358) Implantation 2. Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing: - Vehicle - Compound X - Comparator Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight (2-3 times/week) Dosing->Monitoring Endpoint 7. Endpoint: Tumor Volume Reaches Limit or End of Study Period Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Standard workflow for a cell-derived xenograft (CDX) study.

Experimental Protocol: In Vivo Xenograft Study

This protocol describes a typical efficacy study in a mouse xenograft model.

  • Cell Implantation:

    • Harvest NCI-H358 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Prepare formulations of Compound X and comparator drugs in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compounds orally once daily at the specified dose. The vehicle group receives the vehicle alone.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

    • Euthanize the animals and collect tumors for pharmacodynamic analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Pharmacokinetics and Combination Strategies

A favorable pharmacokinetic (PK) profile is essential for clinical success. Preclinical PK studies in mice were conducted to evaluate the exposure of Compound X.

ParameterCompound X (Hypothetical)
Cmax (ng/mL)1500
Tmax (hr)1.0
AUC (0-24h) (ng*h/mL)8500
Oral Bioavailability (%)45

Parameters determined following a single oral dose of 30 mg/kg in mice.

The results suggest that Compound X has good oral absorption and exposure, supporting once-daily dosing.

Combination Approaches to Overcome Resistance

Resistance to KRAS G12C inhibitors can emerge through various mechanisms. Preclinical studies have shown that combining KRAS G12C inhibitors with agents targeting other nodes in the signaling pathway, such as SHP2 or MEK, can lead to enhanced anti-tumor activity[1][4]. Combination studies with Compound X and a SHP2 inhibitor in a PDX model showed synergistic tumor growth inhibition, suggesting a promising strategy for clinical development.

Conclusion

The preclinical data presented in this guide demonstrate that Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (Compound X) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. It exhibits superior or comparable anti-tumor efficacy to established inhibitors in in vitro and in vivo models. These findings strongly support the continued development of Compound X as a potential best-in-class therapeutic for KRAS G12C-mutated cancers.

References

  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. AACR Journals. [Link]

  • What are the preclinical assets being developed for KRAS G12C? - Patsnap Synapse. Patsnap. [Link]

  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. AACR Journals. [Link]

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC. National Center for Biotechnology Information. [Link]

  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PubMed. National Center for Biotechnology Information. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC. National Center for Biotechnology Information. [Link]

Sources

Validating Target Engagement of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate: A Comparative Guide to Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: April 2026

The validation of intracellular target engagement (TE) remains one of the most critical bottlenecks in modern drug development. For compounds like Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate , confirming that the molecule not only penetrates the cell membrane but also specifically binds its intended protein target is paramount.

Structurally, this compound features a piperidine core, a methylsulfonyl moiety, and an α,β -unsaturated carbonyl (the acrylate group). The acrylate acts as a classic Michael acceptor , strongly suggesting its role as a targeted covalent inhibitor (TCI) designed to react with nucleophilic residues (such as cysteine thiols) on the target protein.

To objectively validate the engagement of such covalent binders, Thermal Shift Assays (TSA) —specifically Differential Scanning Fluorimetry (DSF) for purified proteins and the Cellular Thermal Shift Assay (CETSA) for live cells—have emerged as the gold standard. This guide compares TSA methodologies with traditional alternatives and provides a self-validating experimental framework for assessing this specific acrylate compound.

The Causality of Thermal Shift Assays: Why It Works

To understand why thermal shift assays are highly effective for evaluating Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, we must look at the thermodynamics of protein folding.

Proteins exist in a dynamic equilibrium between their folded (native) and unfolded (denatured) states. Applying thermal energy shifts this equilibrium toward the unfolded state. However, when a ligand binds to the folded protein, it lowers the free energy of the native state. According to Le Chatelier’s principle and basic thermodynamics, this stabilization requires a higher input of thermal energy to denature the protein, resulting in a measurable shift in the melting temperature ( ΔTm​ ) [1].

For covalent inhibitors like our target acrylate, this stabilization is profound. The formation of an irreversible covalent bond between the Michael acceptor and the target’s cysteine residue traps the protein in its folded conformation, typically yielding a massive and highly distinct ΔTm​ shift compared to reversible binders [2].

ThermodynamicLogic Folded Folded Protein (Native State) Unfolded Unfolded Protein (Denatured State) Folded->Unfolded Heat (Tm) Complex Protein-Ligand Complex (Stabilized State) Folded->Complex + Isopropyl Acrylate Ligand Complex->Unfolded Higher Heat (Tm + ΔTm)

Thermodynamic stabilization of the target protein upon ligand binding, increasing the melting temperature.

Comparative Analysis of Target Engagement Methods

When evaluating the performance of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, researchers must choose the right analytical tool. Below is an objective comparison of Thermal Shift Assays against other standard biophysical and biochemical methods.

Feature / MethodologyCETSA (Cellular Thermal Shift) [1]DSF (Differential Scanning Fluorimetry) [2]SPR (Surface Plasmon Resonance)Biochemical Enzyme Assay
Cellular Context Live Cells / Intact Tissue Purified Protein (In vitro)Purified Protein (In vitro)Purified Protein (In vitro)
Covalent Compatibility Excellent (Captures irreversible TE)ExcellentPoor (Sensor surface fouling)Good (Time-dependent IC50)
Label-Free Yes (Uses endogenous protein)Yes (Requires fluorescent dye)Yes (Requires surface immobilization)No (Requires specific substrate)
Throughput Medium to HighHigh (384/1536-well compatible)Low to MediumHigh
Primary Output ΔTm​ in physiological environment ΔTm​ in optimized bufferBinding Kinetics ( Kon​ , Koff​ , Kd​ )Enzymatic Inhibition ( IC50​ )

Key Insight: While SPR provides excellent kinetic data for reversible binders, the irreversible nature of the acrylate's Michael addition often ruins expensive SPR sensor chips. Furthermore, biochemical assays cannot confirm if the highly polar methylsulfonyl group restricts cell permeability. CETSA bridges this gap by confirming both cell permeability and specific covalent target engagement in a single, label-free assay.

Self-Validating Experimental Protocol: CETSA Workflow

To ensure scientific trustworthiness, an experimental protocol cannot simply measure a shift; it must prove causality. The following step-by-step CETSA methodology is designed as a self-validating system by incorporating a critical control: a saturated analog of the compound (e.g., Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)propanoate). Because the propanoate lacks the reactive α,β -unsaturated double bond, it cannot form a covalent bond. If the ΔTm​ shift is observed only with the acrylate and not the propanoate, the assay definitively proves that target engagement is driven by specific covalent modification rather than non-specific lipophilic interactions.

Step-by-Step Methodology
  • Cell Culture & Dosing (The Self-Validating Setup)

    • Culture the target cell line to 70-80% confluency.

    • Divide cells into three treatment groups:

      • Group A (Vehicle): 0.1% DMSO.

      • Group B (Active Ligand): 10 µM Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate.

      • Group C (Negative Control): 10 µM saturated propanoate analog (lacking the Michael acceptor).

    • Incubate for 1-2 hours at 37°C to allow for cell penetration and covalent bond formation.

  • Thermal Aliquoting

    • Harvest the cells, wash with PBS, and resuspend in a protease-inhibitor supplemented buffer.

    • Aliquot the cell suspension equally into 8-12 PCR tubes per treatment group.

    • Subject each tube to a specific temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Cell Lysis

    • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Note: Avoid harsh detergents that might artificially denature the target protein.

  • Separation of Aggregates

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality Check: Heat causes unbound proteins to unfold and expose hydrophobic cores, leading to precipitation. The ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification & Analysis

    • Carefully extract the soluble supernatant.

    • Analyze the presence of the target protein using quantitative Western Blotting or targeted Mass Spectrometry.

    • Plot the relative protein abundance against temperature to determine the Tm​ for each group.

CETSAWorkflow Step1 1. Live Cell Incubation (Ligand vs. Vehicle vs. Control) Step2 2. Thermal Aliquoting (Heat gradient 40-70°C) Step1->Step2 Step3 3. Cell Lysis (Extract soluble fraction) Step2->Step3 Step4 4. Centrifugation (Pellet denatured aggregates) Step3->Step4 Step5 5. Quantification (Western Blot / Mass Spec) Step4->Step5

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for validating target engagement.

Conclusion

For reactive molecules like Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate, traditional biochemical assays are insufficient for proving cellular efficacy. By utilizing Thermal Shift Assays—and specifically the CETSA methodology outlined above—researchers can definitively validate that the compound permeates the cell membrane, navigates the complex intracellular environment, and successfully engages its target via its Michael acceptor moiety.

References

  • Martinez Molina D, Jafari R, Ignatushchenko M, Seki T, Larsson EA, Dan C, Sreekumar L, Cao Y, Nordlund P. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013;341(6141):84-7. Available from:[Link]

  • Niesen FH, Berglund H, Vedadi M. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. 2007;2(9):2212-21. Available from:[Link]

Comparative Toxicity Profile of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate vs. Standard Sulfonylated Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

In modern drug discovery, the sulfonylated piperidine motif is frequently employed as a rigidified linker or a metabolically stable hydrogen-bond acceptor. Standard saturated sulfonylated piperidines (e.g., 1-methanesulfonylpiperidin-4-ol) generally exhibit favorable toxicological profiles, characterized by low acute toxicity and minimal reactive metabolite formation [1].

However, the introduction of an α,β -unsaturated ester to this scaffold—specifically in Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6)—fundamentally alters its toxicological behavior. The acrylate moiety acts as a potent Michael acceptor . This structural alert introduces pronounced electrophilicity, making the molecule highly reactive toward biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).

The Causality of Toxicity: While standard sulfonylated piperidines are cleared primarily via Phase II conjugation or excreted unchanged [2], the acrylate derivative undergoes rapid, spontaneous covalent binding. This electrophilic reactivity leads to rapid GSH depletion, subsequent oxidative stress, and the formation of hapten-protein adducts, which are primary drivers for skin sensitization, hepatotoxicity, and idiosyncratic drug toxicity (IDT).

Pathway Base Standard Sulfonylated Piperidine Metabolism Hepatic Metabolism (CYP450) Base->Metabolism Metabolically Stable Acrylate Acrylate Derivative (Michael Acceptor) GSH GSH Conjugation (Spontaneous) Acrylate->GSH Highly Electrophilic Toxicity GSH Depletion & Protein Adduction Acrylate->Toxicity Direct Covalent Binding Clearance Renal Clearance (Non-toxic) Metabolism->Clearance Phase II / Excretion GSH->Toxicity Cellular Overload

Fig 1: Mechanistic toxicity divergence between inert piperidines and electrophilic acrylates.

Quantitative Toxicity Comparison

To objectively evaluate the impact of the acrylate functional group, we compare Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate against a baseline analog, 1-(Methylsulfonyl)piperidin-4-ol [1]. The data below synthesizes expected in vitro and in silico safety pharmacology metrics based on the reactivity of the Michael acceptor.

Toxicological Parameter1-(Methylsulfonyl)piperidin-4-ol (Baseline)Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate
Structural Alert None (Saturated system)Michael Acceptor ( α,β -unsaturated ester)
Acute Oral Toxicity (LD50) > 2000 mg/kg (Rat, estimated)300 - 500 mg/kg (Rat, estimated)
GSH Half-Life ( t1/2​ ) > 120 minutes (Stable)< 15 minutes (Highly reactive)
Skin Sensitization (DPRA) Negative (No peptide depletion)Positive (High Cys/Lys depletion)
HepG2 Cytotoxicity (IC50) > 100 µM< 20 µM (Due to oxidative stress)
Mutagenicity (Ames Test) NegativePotentially Positive (Strain TA100)

Experimental Protocols: Validating Electrophilic Toxicity

To empirically validate the toxicity driven by the acrylate moiety, researchers must employ self-validating assay systems. The following protocols are designed to isolate the reactivity of the Michael acceptor from the inert piperidine core.

Protocol A: In Vitro Glutathione (GSH) Trapping Assay (LC-MS/MS)

Purpose: To quantify the electrophilic reactivity of the acrylate double bond. A rapid depletion of GSH indicates a high risk for covalent protein binding and subsequent hepatotoxicity. Self-Validating Mechanism: The inclusion of an internal standard (IS) corrects for matrix effects, while the baseline sulfonylated piperidine serves as a negative control to prove that reactivity is isolated to the acrylate group.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Compound Addition: Add the test compound (Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate) and the negative control to separate vials at a final concentration of 10 µM.

  • Incubation: Incubate the mixtures at 37°C in a shaking water bath.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots from each vial.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent precipitates proteins and halts any further spontaneous Michael addition.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the parent compound depletion and the appearance of the corresponding compound-GSH adduct ( [M+GSH+H]+ ).

Workflow Step1 1. Prepare 10 mM GSH in Potassium Phosphate Buffer (pH 7.4) Step2 2. Add 10 µM Test Compound (Acrylate vs. Inert Control) Step1->Step2 Step3 3. Incubate at 37°C (Sample at 0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quench with Cold Acetonitrile (Contains Internal Standard) Step3->Step4 Step5 5. Centrifuge at 14,000 rpm (4°C) Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Analysis (Monitor Parent Depletion & Adduct Formation) Step5->Step6

Fig 2: Step-by-step workflow for the LC-MS/MS in vitro GSH trapping assay.

Protocol B: HepG2 Cell Viability and Oxidative Stress Assessment

Purpose: To determine if the biochemical reactivity (GSH depletion) translates to downstream cellular toxicity. Self-Validating Mechanism: Co-incubation with N-acetylcysteine (NAC) is used. If the toxicity is truly driven by the electrophilic acrylate depleting cellular thiols, pre-treatment with NAC (a GSH precursor) will rescue the cells, proving the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment (Control Group): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 2 hours to boost intracellular GSH pools.

  • Compound Treatment: Treat cells with varying concentrations (1, 5, 10, 20, 50, 100 µM) of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate for 24 hours.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values for both the standard treatment and the NAC-rescued treatment.

Conclusion

While the 1-(methylsulfonyl)piperidine core is a highly stable and safe structural motif favored in medicinal chemistry, functionalizing it with an isopropyl acrylate group drastically shifts its toxicity profile. The resulting Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a potent Michael acceptor. Researchers utilizing this compound as an intermediate or a covalent warhead must rigorously screen for GSH depletion, off-target protein adduction, and skin sensitization to mitigate downstream developmental attrition.

References

  • PubChem Compound Summary for CID 22272981, 1-Methanesulfonylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved March 23, 2026, from:[Link]

  • Piperidine: Human Health Tier II Assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. Retrieved March 23, 2026, from:[Link]

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Profile Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate (CAS: 937282-79-6) is an advanced functionalized building block frequently utilized in the synthesis of kinase inhibitors and pyrimidinedione derivatives[1][2][3]. Combining an α,β -unsaturated ester (acrylate) with a sulfonamide-substituted piperidine ring, this compound presents unique handling and disposal challenges. As an application scientist, understanding the mechanistic basis of these hazards is critical. Improper disposal not only violates environmental regulations but risks dangerous cross-reactions in waste accumulation areas.

2. Mechanistic Hazard Analysis To design a self-validating disposal protocol, we must first deconstruct the molecule's chemical reactivity to understand the why behind the safety procedures:

  • Acrylate Reactivity (Michael Acceptor): The isopropyl acrylate moiety is an electrophilic Michael acceptor. While the bulky isopropyl group and piperidine ring provide some steric hindrance, acrylates generally pose a risk of autopolymerization if exposed to radical initiators, peroxides, or extreme heat[4][5]. In biological systems, this moiety can covalently bind to nucleophilic residues (e.g., cysteine), acting as a skin sensitizer.

  • Sulfonamide and Piperidine Degradation: The molecule contains both nitrogen (amine/sulfonamide) and sulfur (sulfonyl) heteroatoms. When subjected to thermal degradation or improper chemical oxidation, it generates highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Waste Classification: Under EPA guidelines, this compound does not contain halogens but does contain heteroatoms. It must be classified as a non-halogenated organic waste requiring specific thermal destruction parameters to prevent acid rain precursors from entering the atmosphere[6][7].

3. Standard Operating Procedure (SOP): Spill Response and Containment Causality-driven protocol: Because the compound is a potential sensitizer and environmental hazard, immediate containment must prevent both dermal exposure and drain contamination.

  • Step 1: Isolation and PPE: Don chemical-resistant gloves (nitrile, >0.11 mm thickness), safety goggles, and a lab coat. If the spill involves a fine powder, use a NIOSH-approved N95 or P100 particulate respirator.

  • Step 2: Containment:

    • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover the spill with damp paper towels or an inert absorbent material (e.g., vermiculite).

    • Liquid Spill (in solvent): Surround the spill with inert absorbent pads or sand. Do not use combustible materials like sawdust, which can react with residual oxidizers.

  • Step 3: Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Step 4: Decontamination: Wash the spill area with a mild alkaline detergent solution to hydrolyze residual acrylate esters, followed by a water rinse. Collect all wash water into the hazardous waste container[4][8].

4. Waste Segregation and Disposal Workflows A self-validating disposal system ensures that chemical waste is physically and chemically isolated until ultimate destruction.

  • Step 1: Container Selection: Use an amber glass or opaque HDPE container to prevent UV-initiated polymerization of the acrylate moiety[4].

  • Step 2: Segregation: Strictly segregate this waste from strong oxidizers, peroxides, and strong bases. Mixing acrylates with peroxides can initiate an exothermic autopolymerization reaction[5].

  • Step 3: Labeling: Label the container as "Hazardous Waste: Non-Halogenated Organic Solid/Liquid (Contains Nitrogen and Sulfur)." Include the accumulation start date. Under Satellite Accumulation Area (SAA) rules, waste must be transferred to a central facility within 3 days of reaching volume limits[5][8].

  • Step 4: Ultimate Destruction (Incineration): The only approved method for disposing of this compound is high-temperature incineration. The incinerator must operate at >1,000°C to completely break down the piperidine and sulfonamide rings[9]. Furthermore, the facility must be equipped with alkaline scrubbers to neutralize the resulting SO2​ and NO2​ gases into harmless salts before atmospheric release.

5. Quantitative Data & Disposal Parameters

Table 1: Physicochemical and Disposal Parameters for Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

ParameterValue / SpecificationMechanistic Rationale
CAS Number 937282-79-6Unique identifier for tracking and manifesting[1].
Molecular Formula C12​H21​NO4​S Indicates presence of N and S; absence of halogens.
Waste Classification Non-halogenated organicDictates segregation from halogenated streams to prevent dioxin formation during incineration[7].
Incineration Temp. > 1,000 °CRequired to break C-S and C-N bonds completely[9].
Incompatible Materials Peroxides, strong oxidizersPrevents exothermic radical polymerization of the acrylate[4][5].
Max SAA Storage Up to 1 year (if uninhibited, 6 months)Prevents dangerous accumulation of peroxides or autopolymerization over time[5][8].

6. Mandatory Visualization: Disposal & Degradation Pathway

G Start Waste Generation: Isopropyl 3-(1-(methylsulfonyl) piperidin-4-yl)acrylate CheckState Assess Physical State Start->CheckState Solid Solid/Powder Waste (Pure Intermediate) CheckState->Solid Liquid Liquid Solution (Reaction Mixture) CheckState->Liquid SegSolid Double-bag in compatible HDPE container Solid->SegSolid SegLiquid Store in sealed, opaque carboy (UV-shielded) Liquid->SegLiquid Labeling Label: Non-Halogenated Organic Waste (Contains N, S) SegSolid->Labeling SegLiquid->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration Transport to Facility Scrubbing Alkaline Scrubbing (Neutralizes SOx / NOx) Incineration->Scrubbing Combustion Gases Safe Safe Environmental Release (N2, CO2, H2O, Salts) Scrubbing->Safe Emission

Decision tree and thermal degradation pathway for sulfonamide-acrylate chemical waste.

7. References

  • Petrochemicals Europe. "EBAM Safe Handling and Storage of Acrylic Esters". petrochemistry.eu. 4

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines". odu.edu. 5

  • Desalination and Water Treatment. "Simultaneous disposal of acrylic acid (ester) wastewater and residue". deswater.com. 9

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". vumc.org. 8

  • US Environmental Protection Agency (EPA). "Hazardous Waste Listings". epa.gov. 6

  • Western Kentucky University (WKU). "EPA HAZARDOUS WASTE CODES". wku.edu. 7

  • Bio-Fount. "937282-79-6|Isopropyl 3-(1-(Methylsulfonyl)Piperidin-4-Yl)Acrylate". bio-fount.com. 1

  • Google Patents. "WO2014205223A1 - Pyrimidinedione compounds against cardiac conditions". google.com. 2

  • Google Patents. "WO2018033815A1 - Pyridopyrimdinone cdk2/4/6 inhibitors". google.com.3

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Personal protective equipment for handling Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Personal Protective Equipment for Handling Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate

As a novel research chemical, Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate lacks extensive, specific safety data. Therefore, this guide is built upon a conservative hazard assessment derived from its core structural components: the acrylate group, the piperidine ring, and the sulfonyl moiety. The protocols outlined here are designed to provide a robust framework for ensuring researcher safety through meticulous personal protective equipment (PPE) selection, handling procedures, and disposal plans.

Hazard Assessment: Understanding the Risk

The necessity for stringent PPE protocols stems from the predicted hazards of the molecule's functional groups. A proactive approach that assumes a high hazard level is crucial for safe laboratory operations.

  • Acrylate Group: Acrylates are well-known for their potential as skin and respiratory irritants and sensitizers.[1][2] Repeated or prolonged exposure can lead to allergic reactions.[1][3] Vapors can irritate the nose, throat, and lungs.[2] Furthermore, acrylates can undergo spontaneous and potentially violent polymerization if not properly inhibited or if exposed to heat, light, or contaminants.[4][5]

  • Piperidine Moiety: The piperidine heterocyclic ring is a significant contributor to the compound's potential toxicity. Piperidine itself is classified as a toxic and corrosive substance.[6][7] It is harmful if swallowed or inhaled and can be toxic in contact with skin.[6][8] Direct contact can cause severe skin burns and serious eye damage.[6][8]

  • Methylsulfonyl Group: While the methylsulfonyl group is generally considered more stable than a sulfhydryl group, its presence in the molecule contributes to its overall chemical properties and potential reactivity.

Given this composite profile, the compound must be handled as a substance that is potentially corrosive, toxic upon contact, a skin and respiratory sensitizer, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory to create a reliable barrier between the researcher and the chemical.[9] Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense and must be used at all times when handling this compound.[2][10]

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and vapors.[10][11] A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities (>10 mL) or during transfers.[10][12]
Hand Protection Double Gloving: Nitrile (inner) + Neoprene/Butyl (outer)Due to the corrosive potential of the piperidine moiety and the sensitizing nature of the acrylate, double gloving is required. An inner nitrile glove provides a base layer of protection.[12] An outer glove of a more robust material like neoprene or butyl rubber should be used for primary contact, as these offer superior resistance to a wider range of chemicals.[13] Gloves must be inspected for damage before each use and replaced immediately if contamination occurs.[10]
Body Protection Chemical-Resistant Laboratory Coat & ApronA standard cotton lab coat is insufficient. A laboratory coat made of a non-absorbent, chemical-resistant material (e.g., polyethylene-coated polypropylene) is required.[14] For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[13] The coat should be fully buttoned with tight-fitting cuffs.[10][11]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid or any solutions must occur within a chemical fume hood to minimize inhalation exposure.[1][2] If there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal institutional program, including fit-testing and training.[5][12]
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must fully cover the foot.[12] Porous materials like canvas or mesh are not permitted. Leather or synthetic chemical-resistant shoes are recommended to prevent exposure from spills.

Safe Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination. This process begins before the chemical is touched and ends only after all waste is secured.

Step-by-Step Handling Procedure:
  • Preparation:

    • Verify that a certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10][15]

    • Prepare all necessary labware and reagents and place them inside the fume hood.

    • Designate a specific area within the hood for the procedure to contain potential spills.

    • Prepare labeled hazardous waste containers for liquid and solid waste.

  • PPE Donning:

    • Don shoe covers, if required by facility protocols.

    • Put on the inner pair of nitrile gloves.

    • Don the chemical-resistant lab coat, ensuring it is fully buttoned.

    • Don the outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don the full-face shield.

  • Chemical Handling:

    • Perform all manipulations, including weighing, transferring, and mixing, deep within the chemical fume hood.[10]

    • Keep the container of the chemical sealed when not in immediate use.[10]

    • Use caution to avoid generating dust if handling a solid or splashes if handling a liquid.

    • In case of accidental contact with gloves, remove them immediately, wash hands, and don a fresh pair.

  • Post-Handling & Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent. Dispose of the rinse solvent as hazardous waste.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Securely seal all primary containers of the chemical.

    • Close and secure all hazardous waste containers.

  • PPE Doffing:

    • Remove the outer pair of gloves first, peeling them off without touching the external surface. Dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as it is removed to contain any surface contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_ppe PPE Protocol cluster_handling Execution cluster_removal Completion prep_hood Verify Fume Hood & Safety Showers prep_materials Prepare Labware & Waste Containers prep_hood->prep_materials don_ppe Don All Required PPE (Double Gloves, Gown, Goggles) prep_materials->don_ppe handle_chem Handle Chemical Inside Fume Hood don_ppe->handle_chem decon Decontaminate Surfaces & Equipment handle_chem->decon doff_ppe Doff PPE in Correct Order decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A standard workflow for safely handling hazardous chemicals.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

  • Skin or Eye Exposure:

    • Immediately flush the affected eye(s) or skin with copious amounts of water for at least 15 minutes.[15] Use an emergency eyewash or shower as required.

    • While flushing, remove any contaminated clothing.

    • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for a structurally similar compound if available.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[16]

    • Collect the saturated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][16]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if the substance is flammable.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[15] Improper disposal can pose a significant environmental and safety risk.[17]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Solid Waste: All contaminated solid waste, such as used gloves, absorbent materials, and disposable labware, must be collected in a separate, sealed, and labeled container.[18]

  • Disposal Pathway: Do not pour any waste down the drain.[17] All hazardous waste containers must be disposed of through your institution's official EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.[15]

G cluster_waste_streams Waste Segregation cluster_containers Containment start Waste Generated liquid Contaminated Liquids (solvents, reaction mixtures) start->liquid solid Contaminated Solids (gloves, paper towels, vials) start->solid sharps Contaminated Sharps (needles, razor blades) start->sharps liquid_container Labeled, Sealed Liquid Waste Jug liquid->liquid_container solid_container Labeled, Sealed Solid Waste Bin solid->solid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container end_node Dispose via Institutional EHS Program liquid_container->end_node solid_container->end_node sharps_container->end_node

Caption: Decision workflow for proper hazardous waste segregation and disposal.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Acrylate.
  • NEDT. (2023, January 27). Paint Disposal: Acrylic, Latex & Oil-Based Paints.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Liquitex. (n.d.). Art Safety - Labelling, Storage & Disposal.
  • Reddit. (2025, November 27). Question about acrylate monomer safety and smell.
  • Chemwatch. (2016, March 24). Ethyl Acrylate Safety Data Sheet.
  • Tech-Labs. (n.d.). Safe Handling Guide UV curable materials.
  • NailKnowledge. (2025, May 8). Safe and Responsible Disposal of Acrylic Liquid.
  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl acrylate.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • DETAX GmbH & Co. KG. (n.d.). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.

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